Sapanisertib
Description
This compound has been used in trials studying the treatment of HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma, among others.
This compound is an orally bioavailable inhibitor of raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2) with potential antineoplastic activity. This compound binds to and inhibits both TORC1 and TORC2 complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 25 investigational indications.
an mTOR inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLDXIAOMVERTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022538 | |
| Record name | Sapanisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224844-38-5 | |
| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapanisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapanisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sapanisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPANISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sapanisertib: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[4][5] Preclinical and clinical studies have demonstrated that this compound's unique mechanism of action results in significant antitumor activity across a range of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.[6][7][8] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The central mechanism of this compound's anticancer activity lies in its ability to competitively bind to the ATP-binding site in the catalytic domain of mTOR, thereby inhibiting the kinase activity of both mTORC1 and mTORC2.[3][9]
-
mTORC1 Inhibition: mTORC1, which includes the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth. Its downstream effectors include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1. This leads to a global reduction in protein translation, particularly of mRNAs essential for cell cycle progression and proliferation, ultimately inducing cell cycle arrest, primarily at the G1 phase.
-
mTORC2 Inhibition: mTORC2, containing the protein Rictor, is a crucial activator of AKT, phosphorylating it at the serine 473 residue, which is required for its full activation.[3] First-generation mTOR inhibitors do not inhibit mTORC2, leading to a feedback activation of AKT, which can promote cell survival and confer resistance. This compound overcomes this limitation by directly inhibiting mTORC2, thereby preventing AKT phosphorylation at Ser473 and suppressing its pro-survival signaling.[3]
This dual inhibition of mTORC1 and mTORC2 results in a more profound and sustained suppression of the PI3K/AKT/mTOR pathway compared to rapalogs.
Signaling Pathways and Cellular Effects
The dual inhibition of mTORC1 and mTORC2 by this compound triggers a cascade of downstream cellular events that contribute to its antitumor efficacy.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular and intracellular signals to control cell fate. This compound acts at a critical juncture of this pathway.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Cellular Consequences of this compound Treatment
The inhibition of mTORC1 and mTORC2 by this compound leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking protein synthesis through the S6K1 and 4E-BP1 axes, this compound effectively halts cell growth and proliferation. This is often manifested as an arrest in the G1 phase of the cell cycle.
-
Induction of Apoptosis: The suppression of AKT activity by this compound leads to the de-repression of pro-apoptotic proteins, ultimately triggering programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines.[9][10]
-
Modulation of Autophagy: mTORC1 is a key negative regulator of autophagy. Inhibition of mTORC1 by this compound can therefore induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| mTOR | Cell-free kinase assay | IC50: 1 nM | [9][11] |
| mTOR | Cell-free kinase assay | Ki: 1.4 nM | [12] |
| PI3Kα | Cell-free kinase assay | IC50: 219 nM | [9] |
| PI3Kβ | Cell-free kinase assay | IC50: 5,293 nM | [9] |
| PI3Kγ | Cell-free kinase assay | IC50: 221 nM | [9] |
| PI3Kδ | Cell-free kinase assay | IC50: 230 nM | [9] |
| PC3 (Prostate Cancer) | Proliferation assay | EC50: 0.1 µM | [11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| ZR-75-1 Breast Cancer Xenograft | 0.3 mg/kg/day | Tumor growth inhibition | [9][11] |
| PtenL/L mice (Prostatic Intraepithelial Neoplasia) | Not specified | 50% decrease in PIN lesions | [9][10] |
| Pancreatic Neuroendocrine Tumor (PNET) PDX | Not specified | Tumor shrinkage in everolimus-resistant tumors | [3] |
Table 3: Clinical Efficacy of this compound in Combination Therapies
| Clinical Trial (NCT) | Cancer Type | Combination Therapy | Key Efficacy Results | Reference |
| NCT03017833 | Advanced Solid Tumors | This compound + Metformin | Disease Control Rate (DCR): 63% (15 SD, 4 PR) | [1][2] |
| Phase 1 Study | Advanced Solid Tumors | This compound + Ziv-aflibercept | DCR: 78% (37 SD, 2 PR) | [4] |
| NCT03430882 | Advanced Solid Malignancies | This compound + Carboplatin + Paclitaxel | DCR: 76.4% (including 2 PR) | [7] |
| Phase 2 Study | Advanced Endometrial Cancer | This compound + Paclitaxel | Median PFS: 5.6 months (vs. 3.7 months with paclitaxel alone) | [8] |
| NCT01058707 | Advanced Solid Tumors | This compound Monotherapy | 1 CR, 9 PRs | [6][13] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, AKT, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Figure 2: General experimental workflow for Western Blot analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Logical Relationship of this compound's Dual Inhibition
The following diagram illustrates the logical advantage of this compound's dual inhibitory mechanism over rapalogs.
Figure 3: Logical comparison of mTORC1-specific vs. dual mTORC1/2 inhibition.
Conclusion
This compound represents a significant advancement in the therapeutic targeting of the PI3K/AKT/mTOR pathway. Its dual inhibitory action on both mTORC1 and mTORC2 provides a more complete and durable blockade of this critical signaling cascade, overcoming a key resistance mechanism associated with first-generation mTOR inhibitors. The comprehensive inhibition of downstream effectors leads to potent antitumor effects, including the suppression of cell proliferation, induction of apoptosis, and modulation of autophagy. The quantitative data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anticancer drugs. Further research to identify predictive biomarkers and optimal combination strategies will be crucial in maximizing the clinical benefit of this compound for patients with a wide range of cancers.
References
- 1. onclive.com [onclive.com]
- 2. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A randomized phase 2 study of this compound in combination with paclitaxel versus paclitaxel alone in women with advanced, recurrent, or persistent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapanisertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sapanisertib (also known as TAK-228, MLN0128, and INK128) is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2][3][4] By targeting both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3][5][6] This dual inhibition strategy aims to overcome the feedback activation of AKT, a key survival pathway, which is a known limitation of mTORC1-selective inhibitors.[6][7] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound across a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[8][9][10][11] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies for relevant assays.
Introduction: The mTOR Signaling Pathway and the Rationale for Dual Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[3] mTOR is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[5][12]
-
mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8 homolog (mLST8). It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and stress-activated protein kinase-interacting protein 1 (mSIN1). A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which is crucial for its full activity in promoting cell survival and proliferation.[6]
First-generation mTOR inhibitors, the rapalogs, are allosteric inhibitors that primarily target mTORC1.[6] A significant limitation of these agents is the relief of a negative feedback loop, where the inhibition of S6K1 by mTORC1 blockade leads to the upregulation of PI3K signaling and subsequent activation of AKT via mTORC2, thereby attenuating the anti-tumor effect.[7][13]
This compound, as a dual mTORC1/mTORC2 inhibitor, was developed to overcome this limitation. By directly inhibiting the ATP-binding site of the mTOR kinase, this compound blocks the activity of both complexes.[5] This leads to the simultaneous inhibition of mTORC1-mediated protein synthesis and mTORC2-driven AKT activation, resulting in a more complete shutdown of the mTOR pathway.[8]
This compound: Core Information
| Property | Details | Reference |
| Chemical Name | 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [2] |
| Synonyms | TAK-228, MLN0128, INK128 | [1][2] |
| Chemical Formula | C15H15N7O | [2] |
| Molecular Weight | 309.33 g/mol | [2] |
| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase, leading to dual inhibition of mTORC1 and mTORC2. | [1][14] |
| IC50 (mTOR kinase) | 1 nM | [1][15] |
Signaling Pathways and Experimental Workflows
The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
Caption: this compound's dual inhibition of mTORC1 and mTORC2.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for this compound.
Quantitative Data from Preclinical and Clinical Studies
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various NPC cells | Nasopharyngeal Carcinoma | Nanomolar concentrations | [8] |
| Various Bladder Cancer Cells | Bladder Cancer | Potent inhibition | [10] |
| Various ALL lines | Acute Lymphoblastic Leukemia | 62.5 - 200 nM (for p-4EBP1 inhibition) | [11] |
Clinical Efficacy of this compound Monotherapy
| Clinical Trial | Cancer Type | Dosing Schedule | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| NCT01058707 (Phase 1) | Advanced Solid Tumors (Expansion in RCC, Endometrial, Bladder) | 5 mg QD or 30/40 mg QW | 1 CR, 9 PRs (in RCC, carcinoid, endometrial) | Not Reported | Not Reported | [9] |
| NCT03097328 (Phase 2) | Refractory Metastatic Renal Cell Carcinoma (mRCC) | 30 mg QW | 5.3% | Not Reported | 2.5 months | [16][17] |
| EA2161 (Phase 2) | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | 3 mg QD | 0% | Not Reported | 5.19 months | [5] |
| NCI-9775 (Phase 2) | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | 3 mg QD (21/28 days) | 0% | 12.5% (Stable Disease) | Not Reported | [11][18] |
Clinical Efficacy of this compound in Combination Therapies
| Clinical Trial | Combination Agent | Cancer Type | Dosing Schedule (this compound) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NCT03017833 (Phase 1) | Metformin | Advanced Solid Tumors with mTOR/AKT/PI3K alterations | 3 or 4 mg QD | 17% (PR) | 63% | [6][14][19] |
| NCT02159989 (Phase 1) | Ziv-aflibercept | Advanced Solid Tumors | 4 mg (3 days on/4 days off) | 4% (PR) | 78% | [3][19] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this compound literature. These should be optimized for specific cell lines, animal models, and experimental conditions.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of downstream targets (e.g., p-S6, p-4EBP1, p-AKT Ser473).
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-AKT Ser473, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][20]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth curves between the treatment and control groups to assess efficacy.
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway by effectively inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained blockade of mTOR signaling, addressing a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent in various oncology settings. The provided experimental frameworks offer a foundation for researchers to further investigate the activity and mechanisms of this compound. Continued research, particularly in biomarker-driven patient selection and rational combination strategies, will be crucial to fully realize the clinical potential of this next-generation mTOR inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 and pharmacological study of this compound in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies this compound as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the dual mTORC1/2 inhibitor this compound in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trial: NCT03017833 - My Cancer Genome [mycancergenome.org]
- 15. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Discovery and Chemical Structure of Sapanisertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of the discovery, chemical structure, and preclinical and clinical development of this compound, with a focus on its mechanism of action, quantitative bioactivity, and the experimental methodologies employed in its characterization.
Discovery and Medicinal Chemistry
The development of this compound emerged from the need to overcome the limitations of first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The pyrazolopyrimidine scaffold was identified as a promising starting point for the development of ATP-competitive mTOR inhibitors.
The discovery of this compound likely involved a systematic structure-activity relationship (SAR) study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the importance of specific substitutions on the pyrazolopyrimidine core for potent and selective mTOR inhibition. While the detailed lead optimization cascade for this compound is proprietary, the final structure reflects a careful balance of features to achieve dual mTORC1/mTORC2 inhibition with favorable drug-like properties.
Chemical Structure and Synthesis
This compound is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] Its chemical formula is C₁₅H₁₅N₇O, with a molecular weight of 309.33 g/mol .[6]
Chemical Structure:
A plausible synthetic route for this compound, based on the synthesis of related pyrazolo[3,4-d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and isopropylamine moieties.[7][8][9]
Proposed Synthetic Pathway:
A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to construct the pyrimidine ring.[9] Subsequent halogenation of the 4-position of the pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or Stille coupling with a corresponding boronic acid or stannane derivative of 2-aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through amination of the 4-halo-pyrazolopyrimidine intermediate.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.
dot
Caption: The mTOR signaling pathway and the dual inhibitory action of this compound.
By inhibiting mTORC1, this compound suppresses the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at serine 473, thereby blocking a critical survival signal and preventing the feedback activation of Akt that is observed with rapalogs.[2]
Quantitative Data
Table 1: In Vitro Bioactivity of this compound
| Target | Assay Type | IC₅₀ / Kᵢ | Reference(s) |
| mTOR | Cell-free kinase assay | 1 nM (IC₅₀) | [3][10] |
| mTOR | Cell-free kinase assay | 1.4 nM (Kᵢ) | --- |
| PI3Kα | Cell-free kinase assay | 219 nM (IC₅₀) | [10] |
| PI3Kβ | Cell-free kinase assay | 5,293 nM (IC₅₀) | [10] |
| PI3Kγ | Cell-free kinase assay | 221 nM (IC₅₀) | [10] |
| PI3Kδ | Cell-free kinase assay | 230 nM (IC₅₀) | [10] |
| Various Cancer Cell Lines | In vitro proliferation | Median 19 nM (IC₅₀) | [11][12] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference(s) |
| ZR-75-1 breast cancer xenograft | 0.3 mg/kg/day, oral | Tumor growth inhibition | [10] |
| Colorectal cancer cells | - | Inhibition of mTORC1 and mTORC2 activation | [2] |
| U2OS osteosarcoma xenograft | Oral administration | Potent inhibition of tumor growth | [13] |
Table 3: Clinical Pharmacokinetics of this compound (Milled Formulation)
| Parameter | 3 mg Once Daily (Day 1) | 3 mg Once Daily (Day 8) | Reference(s) |
| Cₘₐₓ (ng/mL) | 26.1 | 34.4 | |
| Tₘₐₓ (hours) | 1.7 | 1.5 |
Experimental Protocols
mTOR Kinase Assay (General Protocol)
A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical kinase assay.
dot
Caption: General workflow for an in vitro mTOR kinase assay.
Methodology:
-
Reagent Preparation: Recombinant active mTOR kinase, a substrate protein (e.g., recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The mTOR enzyme, substrate, and varying concentrations of this compound are pre-incubated in the wells of a microplate.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped by the addition of a quenching agent (e.g., EDTA).
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by separating the reaction products by SDS-PAGE followed by Western blotting with a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cell Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of this compound on cancer cells, a cell viability or proliferation assay is typically performed.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a variety of commercially available reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by measuring ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells to determine the percentage of cell growth inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.
Western Blotting for mTOR Pathway Inhibition (General Protocol)
Western blotting is a key technique to confirm the mechanism of action of this compound by assessing the phosphorylation status of mTOR pathway proteins in treated cells.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound or a vehicle control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between the this compound-treated and control samples to demonstrate inhibition of the mTOR pathway.
Clinical Development
This compound has undergone extensive clinical evaluation in various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[14][15][16][17][18][19] Phase I studies have established the safety, tolerability, and recommended phase II dose of this compound.[14][16] Subsequent phase II trials have explored its efficacy in specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.[14][15][18]
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. Initial testing (stage 1) of the investigational mTOR kinase inhibitor MLN0128 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. researchgate.net [researchgate.net]
- 14. "Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Sapanisertib: A Technical Guide to Target Engagement and Validation
Introduction
Sapanisertib, also known as TAK-228, MLN0128, or INK-128, is an investigational, orally administered small molecule that acts as a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTOR complex 1 (mTORC1), this compound is a next-generation, dual inhibitor that targets both mTORC1 and mTORC2.[3][4] This dual inhibition is critical for overcoming the feedback activation of AKT signaling often seen with mTORC1-only inhibitors, potentially leading to more profound and durable anti-tumor activity.[4][5] The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a key therapeutic target.[3][4]
This technical guide provides an in-depth overview of the methodologies and data supporting this compound's target engagement and validation, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Dual mTORC1/2 Inhibition
The mTOR protein kinase is a central regulator of cell growth, proliferation, survival, and metabolism.[4][6] It functions within two distinct multiprotein complexes:
-
mTORC1: Composed of mTOR, RAPTOR, and mLST8, this complex is sensitive to nutrient and growth factor signals.[6] It promotes cell growth by phosphorylating key downstream effectors like p70S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4EBP1), which in turn regulate protein synthesis and ribosome biogenesis.[4]
-
mTORC2: This complex, containing mTOR, RICTOR, mSIN1, and mLST8, is generally insensitive to rapamycin.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily by phosphorylating and activating AKT at the serine 473 (Ser473) position.[4]
This compound binds directly to the ATP-binding site within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[4] This dual action effectively shuts down the entire mTOR signaling network.
Quantitative Validation of Target Inhibition
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Target(s) | Reference |
| IC₅₀ | 1 nM | Cell-free Kinase Assay | mTOR Kinase | [1][7] |
| Ki | 1.4 nM | Kinase Assay | mTOR | [8] |
| IC₅₀ | 219 nM | HTRF Assay | PI3Kα | [8] |
| IC₅₀ | 221 nM | HTRF Assay | PI3Kγ | [8] |
| IC₅₀ | 230 nM | HTRF Assay | PI3Kδ | [8] |
| IC₅₀ | 5,293 nM | HTRF Assay | PI3Kβ | [8] |
| EC₅₀ | 0.1 µM | Cell Proliferation Assay (PC3 cells) | Cellular mTOR activity | [1] |
| IC₅₀ | 0.174 µM | Cell Proliferation Assay (A549 cells) | Cellular mTOR activity | [9] |
Note: The data demonstrates this compound's high potency against mTOR, with over 200-fold selectivity against Class I PI3K isoforms.[1][8]
Experimental Protocols for Target Validation
Verifying that a drug engages its intended target within a complex biological system is paramount. The following sections detail the key experimental methodologies used to validate this compound's engagement with mTOR.
In Vitro mTOR Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified mTOR protein.
Methodology: The kinase activity of mTOR can be quantified using various platforms, such as the LanthaScreen™ Kinase Assay or HTRF® assay.[8] The general principle involves incubating purified mTOR enzyme with a substrate (e.g., a peptide derived from a known mTOR target) and ATP. This compound is added at varying concentrations to measure its inhibitory effect. The amount of phosphorylated substrate is then detected, often via fluorescence or luminescence, to calculate the IC₅₀ value.
Detailed Protocol (Generic):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Reaction Setup: In a microplate, combine the purified mTOR enzyme, a fluorescently labeled substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: After a final incubation period, read the plate on a fluorescence reader. The ratio of emission signals is used to determine the extent of substrate phosphorylation.
-
Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
Western Blotting for Phospho-protein Analysis
Western blotting is a cornerstone technique used to confirm target engagement within cells by measuring changes in the phosphorylation state of downstream mTOR substrates. Inhibition of mTOR by this compound leads to a quantifiable decrease in the phosphorylation of proteins like S6K1, 4EBP1 (mTORC1 substrates), and AKT at Ser473 (an mTORC2 substrate).[10]
Methodology: Cancer cells are treated with this compound, after which total protein is extracted. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to both the total and phosphorylated forms of target proteins (e.g., anti-p-S6K and anti-S6K). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The signal intensity of the phosphorylated protein is normalized to that of the total protein to determine the extent of inhibition.[11]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC3, A549) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[7][9]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a low percentage gel (e.g., 6%) and optimized transfer conditions are recommended.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-mTOR, mTOR, p-AKT (Ser473), AKT, p-4EBP1, 4EBP1, and a loading control like GAPDH.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11]
-
Analysis: Quantify band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for confirming direct drug-target binding in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand (the drug).
Methodology: Cells are treated with this compound or a vehicle control and then heated across a range of temperatures. At higher temperatures, unbound proteins unfold and aggregate. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of soluble target protein (mTOR) remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[13][14]
Detailed Protocol:
-
Cell Treatment: Treat intact cells in suspension or lysate with this compound or vehicle control and incubate (e.g., at 37°C) to allow for drug binding.[13]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[13]
-
Cell Lysis: Cool the samples to room temperature and lyse the cells, for example, by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced protein aggregates.[13]
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the amount of soluble mTOR protein remaining using Western blotting, ELISA, or a bead-based immunoassay like AlphaScreen®.[13][15]
-
Data Analysis: Plot the percentage of soluble mTOR protein against the temperature for both the this compound-treated and vehicle-treated samples. The resulting "melting curves" will show a rightward shift for the drug-treated sample if this compound binds to and stabilizes mTOR.[14]
In Vivo and Clinical Validation
Evidence of target engagement is extended to preclinical and clinical settings to ensure therapeutic relevance.
In Vivo Studies: In animal models, such as xenografts of human tumors, this compound has demonstrated significant tumor growth inhibition at well-tolerated doses.[1][7] Pharmacodynamic (PD) studies in these models confirm target engagement by showing reduced levels of p-S6 and p-AKT in tumor tissues following drug administration.
| Model | This compound Dose | Outcome | Reference |
| ZR-75-1 Breast Cancer Xenograft | 0.3 mg/kg/day | Tumor growth inhibition | [1][7] |
| PtenL/L Mouse Model (PIN lesions) | Not specified | 50% decrease in PIN lesions; restored p-4EBP1/p-S6K1 levels | [7] |
Clinical Trials: Phase I and II clinical trials have established the safety profile and preliminary efficacy of this compound in patients with advanced solid tumors.[16] Importantly, these trials often include biomarker analyses that correlate clinical response with the genetic status of the PI3K/AKT/mTOR pathway. For instance, anti-tumor activity has been observed particularly in patients with alterations like PTEN mutations, providing clinical validation of this compound's mechanism of action.[17][18]
| Clinical Trial (Identifier) | This compound Combination | Patient Population | Key Finding Related to Target Engagement | Reference |
| Phase 1 (NCT03017833) | Metformin | Advanced solid tumors with mTOR/AKT/PI3K alterations | Anti-tumor activity observed, especially in patients with PTEN mutations. 3 of 4 partial responses were in patients with PTEN mutations. | [17][18] |
| Phase 1 (NCT02159989) | Ziv-aflibercept | Advanced solid tumors | Disease control rate of 78% in heavily pre-treated patients. | [3][16] |
| Phase 2 (NCT03097328) | Monotherapy | Refractory metastatic renal cell carcinoma | Minimal activity observed, but loss of PTEN expression trended toward shorter progression-free survival. | [19] |
Conclusion
The target engagement and validation of this compound are supported by a robust body of evidence spanning biochemical, cellular, and clinical studies. Potent, low-nanomolar inhibition of mTOR kinase is demonstrated in enzymatic assays. This activity translates directly to the cellular environment, where this compound effectively suppresses the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, a hallmark of its dual inhibitory mechanism. Advanced biophysical techniques like CETSA further confirm direct binding to mTOR in live cells. Finally, preclinical and clinical data provide the ultimate validation, linking the molecular mechanism of this compound to anti-tumor activity, particularly in patient populations with a dysregulated PI3K/AKT/mTOR pathway. This comprehensive validation underscores this compound's potential as a targeted therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of this compound (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Research Portal [iro.uiowa.edu]
Sapanisertib: A Technical Guide to its Mechanism of Action and Impact on the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib (also known as TAK-228, MLN0128, or INK-128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. This comprehensive inhibition mitigates the feedback activation of Akt, a common resistance mechanism to rapalog therapy. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the PI3K/Akt/mTOR pathway, and a summary of its preclinical and clinical activity, supported by quantitative data and detailed experimental methodologies.
Introduction to the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (MLST8). It integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth. Key downstream effectors of mTORC1 include p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, and stress-activated protein kinase-interacting protein 1 (SIN1). A primary function of mTORC2 is the phosphorylation and activation of Akt at serine 473, which is a critical step for full Akt activity and the promotion of cell survival.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that directly binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a comprehensive shutdown of mTOR signaling.
By inhibiting mTORC1, this compound prevents the phosphorylation of S6K and 4E-BP1.[1][2] The dephosphorylation of 4E-BP1 allows it to bind to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation of proteins involved in cell cycle progression and proliferation.
Crucially, by also inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Ser473.[1][2] This is a key advantage over rapalogs, as mTORC1 inhibition alone can lead to a feedback loop that increases PI3K signaling and subsequent Akt activation, a known mechanism of drug resistance.[3][4] By blocking this feedback loop, this compound can overcome this resistance mechanism.
Quantitative Data
The following tables summarize the in vitro potency of this compound against mTOR kinase, various PI3K isoforms, and its anti-proliferative activity in a range of cancer cell lines.
Table 1: Kinase Inhibitory Potency of this compound
| Target | Assay Type | Value (nM) | Reference |
| mTOR | Ki | 1.4 | [2][5] |
| mTOR | IC50 | 1 | [6][7] |
| PI3Kα | IC50 | 219 | [5][7] |
| PI3Kβ | IC50 | 5293 | [5] |
| PI3Kγ | IC50 | 221 | [5][7] |
| PI3Kδ | IC50 | 230 | [5][7] |
Table 2: Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.174 | [6] |
| CNE-2 | Nasopharyngeal | 0.101 | [6] |
| HCT-116 | Colorectal Carcinoma | 0.048 | [6] |
| HeLa | Cervical Cancer | 0.036 | [6] |
| MCF7 | Breast Cancer | 0.053 | [6] |
| PC3 | Prostate Cancer | 0.1 | [1] |
| Hep 3B2 | Hepatocellular Carcinoma | 4.43 | [6] |
| Bel-7402 | Hepatocellular Carcinoma | >100 | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of this compound.
Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against mTOR and PI3K kinases.
Methodology:
-
mTOR Kinase Assay: The activity of mTOR can be measured using a LanthaScreen™ Kinase Assay.[5] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled substrate. In the presence of active kinase and ATP, the substrate is phosphorylated, and the binding of the antibody to the phosphorylated substrate brings the terbium and fluorescein into close proximity, resulting in a FRET signal. This compound is added at various concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[5]
-
PI3K Kinase Assay: The activity of PI3K isoforms can be assessed using an HTRF® (Homogeneous Time Resolved Fluorescence) assay.[5] This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2). The assay uses a biotinylated PIP2 substrate, a GST-tagged GRP1 PH domain that specifically binds to PIP3, a europium-labeled anti-GST antibody, and an allophycocyanin-labeled streptavidin. When PIP3 is produced, it brings the europium and allophycocyanin into proximity, generating a FRET signal. The IC50 for this compound is determined by measuring the inhibition of this signal at various compound concentrations.[5]
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells.
Methodology: [8]
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest, such as Akt (p-Akt Ser473), S6K (p-S6K Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.
Cell Viability/Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
MTT Assay: [6]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: [7]
-
This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Cells are seeded and treated with this compound as described for the MTT assay.
-
After the treatment period, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a luminometer. The IC50 is determined from the resulting dose-response curve.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology: [9]
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 MDA-MB-361 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.3 mg/kg daily).[9] The control group receives the vehicle alone.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the in vivo inhibition of the mTOR pathway.
Visualizations
PI3K/Akt/mTOR Signaling Pathway and this compound's Mechanism of Action
Caption: this compound's dual inhibition of mTORC1 and mTORC2.
Experimental Workflow for Assessing this compound's Activity
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
This compound represents a significant advancement in the targeting of the PI3K/Akt/mTOR pathway. Its ability to dually inhibit both mTORC1 and mTORC2 allows for a more complete and durable suppression of this critical oncogenic signaling cascade. By preventing the feedback activation of Akt, this compound has the potential to overcome a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data gathered to date demonstrate its potent anti-proliferative activity across a range of cancer types. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (INK-128, MLN0128, TAK-228) | mTORC1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Sapanisertib In Vitro Assay: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro evaluation of Sapanisertib (also known as INK-128, MLN0128, or TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms and potential therapeutic applications of this compound.
Introduction
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2][3] By targeting both mTORC1 and mTORC2 complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin.[3][4][5] This dual inhibitory action affects downstream signaling, including the phosphorylation of 4E-BP1 and S6K by mTORC1, and AKT phosphorylation at Ser473 by mTORC2.[6] Preclinical studies have demonstrated its activity in various cancer models, including those resistant to rapalogs.[4][6]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory activity of this compound against its primary target, mTOR, and other related kinases, as well as its effect on cancer cell proliferation.
Table 1: this compound Kinase Inhibitory Activity
| Target | Assay Type | IC50 / Ki | Reference |
| mTOR | Kinase Assay | 1 nM (IC50), 1.4 nM (Ki) | [6][7] |
| PI3Kα | Kinase Assay | 219 nM (IC50), 152 nM (Ki) | [6][7] |
| PI3Kβ | Kinase Assay | 5.293 µM (IC50), 4700 nM (Ki) | [6][7] |
| PI3Kγ | Kinase Assay | 221 nM (IC50), 165 nM (Ki) | [6][7] |
| PI3Kδ | Kinase Assay | 230 nM (IC50) | [6] |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| PC3 | Prostate Cancer | CellTiter-Glo | 0.1 µM | [7] |
| MCF7 | Breast Cancer | MTT Assay | 0.053 µM | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and is suitable for determining the IC50 of this compound in various cancer cell lines.
Objective: To measure the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A 12-point curve ranging from 0.1 nM to 20.0 µM is recommended.[6][9]
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a DMSO-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][9]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the DMSO-treated control cells.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.[6]
-
Western Blot Analysis of mTOR Signaling Pathway
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
Objective: To assess the inhibitory effect of this compound on mTORC1 and mTORC2 downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 200 nM) for a specified time (e.g., 24 hours).[8]
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay and is designed to measure the affinity of this compound for mTOR kinase.
Objective: To determine the IC50 value of this compound for mTOR kinase.
Materials:
-
Recombinant mTOR kinase
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
This compound
-
Assay buffer (e.g., 50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a 3X solution of the test compound in assay buffer.
-
Prepare a 3X kinase/antibody mixture in assay buffer.
-
Prepare a 3X tracer solution in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X this compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's dual inhibition of mTORC1 and mTORC2.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining this compound IC50.
References
- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 2. ch.promega.com [ch.promega.com]
- 3. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Determining the 50% Inhibitory Concentration (IC50) of Sapanisertib in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sapanisertib
This compound, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibitory action provides a more complete blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[3] this compound has demonstrated significant antitumor activity in preclinical models of various cancers, including breast cancer, sarcoma, retinoblastoma, and bladder cancer.[3][4][5]
Mechanism of Action and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then activates mTORC1, leading to the phosphorylation of its downstream effectors, 4E-BP1 and S6K1, which promote protein synthesis and cell growth. mTORC2, also activated in this pathway, phosphorylates Akt at Ser473, leading to its full activation and promoting cell survival.
This compound exerts its therapeutic effect by binding to the ATP-binding site of mTOR kinase, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, resulting in the suppression of cancer cell proliferation and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 2 and pharmacological study of this compound in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
Sapanisertib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib (also known as INK-128, MLN0128, or TAK-228) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It uniquely targets both mTOR complex 1 (mTORC1) and mTORC2, which play crucial roles in cell growth, proliferation, and survival.[2][3] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making this compound a compound of significant interest for oncological research.[2] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a benzoxazole derivative with the molecular formula C15H15N7O and a molecular weight of 309.33 g/mol .[4][5] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for some solvents, sonication or warming may be required to achieve complete dissolution.[4][6]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 18.33 - 62 | 59.26 - 200.43 | Sonication may be required. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][4][6][7] |
| Ethanol | 2 | 6.47 | Sonication is recommended.[4] |
| Water | < 1 | Insoluble or slightly soluble | [4] |
Storage Conditions:
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[4]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[2] This dual inhibition leads to the downstream suppression of key cellular processes involved in tumor growth and proliferation.
-
mTORC1 Inhibition: Prevents the phosphorylation of its downstream substrates, 4E-BP1 and S6 kinase (S6K). This leads to a reduction in protein synthesis and cell growth.
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is crucial for full Akt activation. Inhibition of Akt signaling can induce apoptosis and further inhibit cell proliferation.[1]
The following diagram illustrates the central role of this compound in the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, dissolve 3.093 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to dissolve the powder. If needed, sonicate the solution for a few minutes to ensure complete dissolution.[4][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
To avoid precipitation, it is recommended to first perform an intermediate dilution in DMSO before adding to the aqueous culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium, dilute the 10 mM DMSO stock to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to the medium.[4]
-
Pre-warming the culture medium to 37°C before adding the drug solution can help prevent precipitation.[4]
-
Gently mix the final working solution before adding it to the cells.
-
The following workflow outlines the general steps for an in vitro cell proliferation assay using this compound.
Caption: Workflow for in vitro cell proliferation assay.
Preparation of this compound for In Vivo Experiments
This protocol provides a general guideline for formulating this compound for oral administration in animal models. The specific formulation may need to be optimized depending on the animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
In Vivo Formulation Examples:
| Formulation Component | Percentage |
| Formulation 1 | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation 2 | |
| DMSO | 10% |
| Corn oil | 90% |
| Formulation 3 | |
| Polyvinylpyrrolidone (PVP) | 5% |
| N-Methyl-2-pyrrolidone (NMP) | 15% |
| Water | 80% |
Procedure for Formulation 1 (DMSO/PEG300/Tween-80/Saline):
-
Dissolve this compound in DMSO: Calculate the required amount of this compound for the desired final concentration and number of animals. Dissolve the this compound powder in the appropriate volume of DMSO (10% of the final volume). Vortex and sonicate if necessary to ensure complete dissolution.
-
Add PEG300: Add PEG300 (40% of the final volume) to the DMSO solution and mix thoroughly.
-
Add Tween-80: Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Add Saline: Finally, add saline (45% of the final volume) and mix to obtain a homogenous solution. The final solution should be clear.[6]
-
Administration: The formulation is typically administered via oral gavage.[3][6] It is recommended to prepare the formulation fresh on the day of use.[7]
Note: The solubility of this compound in these in vivo formulations is reported to be ≥ 2.08 mg/mL (6.72 mM).[6]
Concluding Remarks
This compound is a valuable tool for investigating the role of the mTOR pathway in cancer and other diseases. The protocols and information provided herein are intended to serve as a guide for researchers. It is essential to optimize experimental conditions based on the specific cell lines, animal models, and research objectives. Adherence to proper solubility and preparation techniques will ensure the generation of reliable and reproducible data in preclinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Sapanisertib in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapanisertib (also known as TAK-228, MLN0128, and INK128) is an investigational, orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting both mTORC1 and mTORC2.[3][4] This dual inhibition is critical because targeting only mTORC1 can lead to a feedback activation of the PI3K/AKT pathway via mTORC2, a known mechanism of treatment resistance.[4] By suppressing both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3]
The rationale for using this compound in combination with other anti-cancer agents is to achieve synergistic anti-tumor effects, overcome intrinsic or acquired resistance, and target multiple oncogenic pathways simultaneously. Combination strategies are being explored with chemotherapy, anti-angiogenic agents, endocrine therapies, and other targeted molecules to enhance therapeutic efficacy across a range of solid tumors.[5][6][7]
This compound Mechanism of Action and Signaling Pathway
This compound binds to the ATP-catalytic site of mTOR, preventing the phosphorylation of its downstream substrates.[8] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle progression.[9] Inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (Ser473), which is a key step for its full activation, thereby inhibiting cell survival and proliferation signals.[2][9]
This compound in Combination with Metformin
Rationale: Metformin, an antidiabetic drug, inhibits the mTOR pathway by activating 5'-AMP-activated protein kinase (AMPK), which in turn activates the tumor suppressor TSC2.[8][10] This provides a complementary mechanism to inhibit mTOR signaling, potentially enhancing the anti-tumor activity of this compound.[5][8]
Quantitative Data Summary
| Study Phase | Cancer Type(s) | Patient Population (n) | Dosing Regimen | Key Efficacy Results | Reference |
| Phase I (NCT03017833) | Advanced Solid Tumors | 30 (24 evaluable for response) | MTD: this compound 4 mg QD + Metformin 1000 mg daily | DCR: 63% (15 SD + 4 PR). PR: 17% (4 patients). 3 of 4 PRs had PTEN mutations. | [5][10][11] |
MTD: Maximum Tolerated Dose; DCR: Disease Control Rate; PR: Partial Response; SD: Stable Disease; QD: Once Daily.
Protocol: In Vitro Synergy Assessment
This protocol outlines a general method for assessing the synergistic effects of this compound and Metformin on cancer cell viability.
Materials and Reagents:
-
Cancer cell line of interest (e.g., with PTEN mutation)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Metformin (powder, to be dissolved in water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Metformin (e.g., 1 M in sterile water). Create a dose-response matrix by serially diluting each drug alone and in combination in culture medium. Ensure the final DMSO concentration is <0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single-agent drugs, combination drugs, or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize absorbance values to the vehicle-treated control wells to determine the percent viability.
-
Calculate IC50 values for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
This compound in Combination with Chemotherapy
Rationale: Preclinical models show that this compound can restore sensitivity to platinum chemotherapy and enhance paclitaxel-induced cancer cell killing.[12] This combination aims to leverage the cytotoxic effects of chemotherapy with the cytostatic and pro-apoptotic effects of mTOR pathway blockade.
Quantitative Data Summary
| Combination | Study Phase | Cancer Type | Patient Population (n) | Dosing Regimen | Key Efficacy Results | Reference |
| Paclitaxel | Phase II (NCT02725268) | Endometrial Cancer | 86 | Paclitaxel 80 mg/m² IV (Days 1, 8, 15) + this compound 4 mg PO (Days 2-4, 9-11, 16-18, 23-25) per 28-day cycle | Median PFS: 5.6 months (vs. 3.7 for paclitaxel alone). ORR: 24.4% (vs. 18.4%). CBR: 80.2% (vs. 57.5%). | [13][14] |
| Paclitaxel | Phase II | Metastatic Urothelial Carcinoma | 22 | This compound + Paclitaxel | Showed clinical activity in a heavily pretreated population, though the primary endpoint was not met. | [15][16] |
| Carboplatin + Paclitaxel | Phase I (NCT03430882) | Advanced Solid Tumors | 19 | This compound (2-4 mg, Days 2-4 weekly) + Carboplatin (AUC 5, Day 1 every 3 wks) + Paclitaxel (40-60 mg/m², Days 1, 8, 15) | Manageable safety profile with preliminary anti-tumor activity observed. | [12] |
| Cisplatin | Preclinical | Nasopharyngeal Carcinoma | Xenograft Mouse Model | This compound + Cisplatin | Combination showed better efficacy than monotherapy in inhibiting tumor growth without significant toxicity. | [17] |
PFS: Progression-Free Survival; ORR: Overall Response Rate; CBR: Clinical Benefit Rate; PO: Orally.
Protocol: In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the efficacy of this compound combined with a chemotherapeutic agent (e.g., cisplatin) in a mouse xenograft model.
Procedure:
-
Model Establishment: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., nasopharyngeal carcinoma cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-200 mm³.
-
Randomization: Randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy (e.g., 0.3-1 mg/kg, daily oral gavage).[18]
-
Group 3: Chemotherapy monotherapy (e.g., Cisplatin, intraperitoneal injection)
-
Group 4: this compound + Chemotherapy combination
-
-
Treatment and Monitoring: Administer treatments according to the defined schedule. Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis (e.g., for p-mTOR, p-S6K) or fixed in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and apoptosis (cleaved caspase-3).
This compound in Combination with Anti-Angiogenic Agents
Rationale: The mTOR pathway regulates the production of pro-angiogenic factors like Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[9] Combining an mTOR inhibitor with a VEGF inhibitor, such as ziv-aflibercept, offers a dual approach to block tumor angiogenesis, a critical process for tumor growth and metastasis.[5][9]
Quantitative Data Summary
| Combination | Study Phase | Cancer Type | Patient Population (n) | Dosing Regimen | Key Efficacy Results | Reference |
| Ziv-aflibercept | Phase I (NCT02159989) | Advanced Solid Tumors | 55 (50 evaluable for response) | MTD: this compound 4 mg PO (3 days on/4 days off) + Ziv-aflibercept 3 mg/kg IV every 2 weeks | DCR: 78%. SD: 74%. PR: 4%. | [5][9][19] |
IV: Intravenously.
This compound in Combination with Endocrine Therapy
Rationale: Activation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer. By inhibiting mTORC1/2, this compound may mitigate this resistance pathway and restore sensitivity to agents like fulvestrant or exemestane.[4][7]
Quantitative Data Summary
| Combination | Study Phase | Cancer Type | Patient Population (n) | Dosing Regimen | Key Efficacy Results | Reference |
| Exemestane or Fulvestrant | Phase Ib/II | HR+/HER2- Advanced Breast Cancer | 118 | This compound 4 mg QD + Exemestane 25 mg QD or Fulvestrant 500 mg monthly | Showed clinical benefit in both everolimus-sensitive (CBR-16: 45%) and everolimus-resistant (CBR-16: 23%) patients. | [4] |
| Fulvestrant | Phase II | ER+/HER2- Advanced Breast Cancer | - | This compound (daily or weekly) + Fulvestrant | Numerically longer PFS vs. fulvestrant alone, but with increased toxicity. Greatest PFS benefit seen in patients with prior CDK4/6 inhibitor treatment. | [7] |
CBR-16: Clinical Benefit Rate at 16 weeks.
Protocol: Western Blot for Pathway Analysis
This protocol details how to confirm the on-target effects of this compound in combination with another agent by analyzing key protein phosphorylation states.
Procedure:
-
Sample Preparation: Treat cultured cells with this compound and/or a combination partner for a specified time (e.g., 2-24 hours). For in vivo samples, harvest and snap-freeze tumor tissue.
-
Lysis: Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Probing:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended targets include:
-
Phospho-AKT (Ser473) - mTORC2 substrate
-
Phospho-S6K (Thr389) - mTORC1 substrate
-
Phospho-4E-BP1 (Thr37/46) - mTORC1 substrate
-
Total AKT, Total S6K, Total 4E-BP1 - Loading controls
-
β-Actin or GAPDH - Loading controls
-
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts to assess the degree of pathway inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound plus Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive/HER2-Negative Advanced Breast Cancer after Progression on Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
- 14. A randomized phase 2 study of this compound in combination with paclitaxel versus paclitaxel alone in women with advanced, recurrent, or persistent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual mTOR1/2 Inhibitor this compound (FTH-003/TAK-228) in Combination With Weekly Paclitaxel in Patients With Previously Treated Metastatic Urothelial Carcinoma: A Phase II Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual mTOR1/2 Inhibitor this compound (FTH-003/TAK-228) in Combination With Weekly Paclitaxel in Patients With Previously Treated Metastatic Urothelial Carcinoma: A Phase II Open-Label Study. [clin.larvol.com]
- 17. Preclinical evaluation of the dual mTORC1/2 inhibitor this compound in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Phase I study of this compound (CB-228/TAK-228/MLN0128) in combination with ziv-aflibercept in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Sapanisertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, and ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2] By targeting the catalytic site of the mTOR kinase, this compound effectively blocks the phosphorylation of key downstream substrates of both mTOR complexes, leading to the inhibition of cell growth, proliferation, and survival.[1][3] This comprehensive guide provides detailed application notes and protocols for high-throughput screening (HTS) of this compound, enabling researchers to identify and characterize novel therapeutic opportunities.
Introduction to this compound and the mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cellular processes and is frequently dysregulated in various cancers.[2] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 controls cell growth by phosphorylating key effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 promotes cell proliferation and survival through the activation of AKT.[2]
This compound's dual inhibition of both mTORC1 and mTORC2 offers a more complete blockade of the mTOR pathway compared to earlier allosteric inhibitors like rapamycin, which primarily target mTORC1.[1] This dual activity can overcome feedback activation of AKT, a common resistance mechanism to mTORC1-selective inhibitors.
Quantitative Data for this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for designing screening assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A549 | Lung Cancer | 0.174 | MTT Assay (72 hrs) |
| CNE-2 | Nasopharyngeal Carcinoma | 0.101 | MTT Assay (72 hrs) |
| HCT-116 | Colorectal Cancer | 0.048 | MTT Assay (72 hrs) |
| HeLa | Cervical Cancer | 0.036 | MTT Assay (72 hrs) |
| PC3 | Prostate Cancer | 0.1 | Alamar Blue Assay (72 hrs) |
| Hep 3B2 | Hepatocellular Carcinoma | 4.43 | MTT Assay (72 hrs) |
| Bel-7402 | Hepatocellular Carcinoma | > 100 | MTT Assay (72 hrs) |
Data compiled from publicly available sources.
High-Throughput Screening (HTS) Protocols
Three robust and adaptable HTS assays are detailed below for screening with this compound. These protocols are designed for 96- or 384-well formats and can be automated for large-scale screening campaigns.
ADP-Glo™ Kinase Assay (Biochemical)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4] It is a universal assay suitable for virtually any kinase, including mTOR.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[4]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of a suitable mTOR substrate (e.g., recombinant 4E-BP1).
-
Prepare a stock solution of ATP. The final concentration should be at or near the Km of mTOR for ATP to identify ATP-competitive inhibitors.
-
Prepare serial dilutions of this compound and control compounds (e.g., a known inactive compound and a positive control mTOR inhibitor) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound solution (this compound or control).
-
Add 2.5 µL of mTOR enzyme solution.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is positively correlated with ADP production and, therefore, mTOR activity. Inhibition by this compound will result in a lower signal.
-
Data Analysis and Quality Control:
-
Z'-Factor: This metric assesses the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Hit Rate: The percentage of compounds in a screen that are identified as "hits" based on a predefined activity threshold (e.g., >50% inhibition). A typical hit rate for a primary screen is between 0.5% and 1%.[6]
In-Cell Western™ (ICW) Assay (Cell-Based)
The ICW assay is a quantitative immunofluorescence method performed in multi-well plates that combines the specificity of Western blotting with the throughput of an ELISA.[7] This assay can be used to measure the phosphorylation of mTOR downstream targets, such as S6 ribosomal protein, in response to this compound treatment.
Principle: Cells are seeded in microplates, treated with compounds, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies and near-infrared fluorescently labeled secondary antibodies. A second fluorescent dye is used to normalize for cell number in each well.[8]
Workflow Diagram:
Caption: Workflow for the In-Cell Western™ Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed a cancer cell line known to have an active mTOR pathway (e.g., A549, HCT-116) in a 96- or 384-well plate and allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a concentration range of this compound and controls for a predetermined time (e.g., 2-24 hours).
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Block non-specific binding with a suitable blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against a phosphorylated mTOR substrate (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.
-
Wash the wells.
-
Incubate with an IRDye®-labeled secondary antibody (e.g., IRDye 800CW) and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the wells.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the integrated intensity of the target protein signal and the cell normalization stain in each well.
-
Normalize the target signal to the cell stain signal to correct for variations in cell number.
-
Cellular Thermal Shift Assay (CETSA®) (Target Engagement)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Principle: Cells or cell lysates are treated with the compound of interest and then heated to a specific temperature. Unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified.[9]
Workflow Diagram:
References
- 1. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Sapanisertib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapanisertib (also known as MLN0128, INK128, and TAK-228) is an investigational, orally administered small molecule that potently and selectively inhibits the kinase activity of the mammalian target of rapamycin (mTOR).[1] As a critical downstream node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers, mTOR is a key regulator of cellular growth, proliferation, and survival.[2][3]
This compound is an ATP-competitive inhibitor that, unlike first-generation mTOR inhibitors (rapalogs), targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual-inhibition mechanism may overcome feedback loops that can lead to resistance with mTORC1-specific inhibitors.[6]
Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation. These models retain the genetic and cellular heterogeneity of the original human tumor, offering a more predictive model of clinical outcomes compared to traditional cell line xenografts.[4][7] This document provides detailed application notes and experimental protocols for leveraging PDX models in the preclinical evaluation of this compound.
This compound: Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade in cancer. Growth factor signaling activates PI3K and subsequently AKT. mTOR, a serine/threonine kinase, functions within two distinct complexes:
-
mTORC1 (mTOR + Raptor) : Promotes cell growth and proliferation by phosphorylating key effectors like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which control protein synthesis and cell cycle progression.[3][5]
-
mTORC2 (mTOR + Rictor) : Promotes cell survival and proliferation primarily through the phosphorylation and activation of AKT.[3][5]
First-generation inhibitors like everolimus (a rapalog) allosterically inhibit mTORC1 but not mTORC2. This can lead to a feedback activation of AKT via mTORC2, potentially promoting tumor cell survival and resistance.[6] this compound's ability to competitively inhibit the ATP-binding site of mTOR blocks the activity of both complexes, providing a more comprehensive shutdown of the pathway.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies this compound as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Sapanisertib: A Tool for Interrogating mTOR Signaling in Neuroendocrine Tumors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs) such as everolimus, which primarily inhibit mTOR complex 1 (mTORC1), this compound dually targets both mTORC1 and mTORC2.[1][2] This dual inhibition offers a more complete blockade of the mTOR signaling pathway, which is frequently dysregulated in neuroendocrine tumors (NETs) and plays a crucial role in cell growth, proliferation, and survival.[1][3] Preclinical and clinical studies have demonstrated the potential of this compound in overcoming resistance to rapalogs and its activity in various solid tumors, including pancreatic neuroendocrine tumors (PNETs).[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study mTOR signaling in NETs.
Mechanism of Action of this compound in mTOR Signaling
The mTOR protein is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.
-
mTORC1 is a key regulator of cell growth and proliferation. It integrates signals from growth factors and nutrients to phosphorylate downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell cycle progression.
-
mTORC2 is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.
First-generation mTOR inhibitors, like everolimus, allosterically inhibit mTORC1. However, this can lead to a feedback activation of Akt via mTORC2, potentially promoting cell survival and contributing to drug resistance. This compound, by directly inhibiting the kinase activity of both mTORC1 and mTORC2, prevents this feedback loop, leading to a more thorough shutdown of mTOR signaling.[1][2]
Caption: The mTOR signaling pathway and points of inhibition by rapalogs and this compound.
Data Presentation
In Vitro Activity of mTOR Inhibitors in Neuroendocrine Tumor Cell Lines
| Compound | Cell Line | IC50 (nM) at 96h | Assay | Reference |
| PF-04691502 | BON-1 | 74 | Sulforhodamine B (SRB) | [4] |
| QGP-1 | 196 | Sulforhodamine B (SRB) | [4] | |
| PKI-402 | BON-1 | 40 | Sulforhodamine B (SRB) | [4] |
| QGP-1 | 45 | Sulforhodamine B (SRB) | [4] |
In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Pancreatic Neuroendocrine Tumor
In a preclinical study using a patient-derived xenograft (PDX) model of PNET, this compound demonstrated significant anti-tumor activity, particularly in tumors that had developed resistance to everolimus.[4][5]
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 1 mg/kg, daily oral gavage | Strong inhibition of tumor growth and shrinkage in most everolimus-resistant tumors. | [4] |
| Everolimus | 10 mg/kg, daily oral gavage | Inhibition of tumor growth, but with eventual development of resistance. | [4] |
Clinical Trial Data for this compound in Pancreatic Neuroendocrine Tumors
A phase II clinical trial (ECOG-ACRIN EA2161) evaluated this compound in patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.
| Parameter | Value | Reference |
| Dosage | 3 mg, once daily orally | [3][6] |
| Median Progression-Free Survival (PFS) | 5.19 months | [7] |
| Median Overall Survival (OS) | 20.44 months | [7] |
| Objective Response Rate | 0% in the first stage | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is adapted from methodologies used for similar dual mTOR/PI3K inhibitors in NET cell lines.[4]
Objective: To determine the effect of this compound on the viability of neuroendocrine tumor cell lines (e.g., BON-1, QGP-1).
Materials:
-
Neuroendocrine tumor cell lines (BON-1, QGP-1)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound (TAK-228)
-
96-well plates
-
Sulforhodamine B (SRB) assay kit or similar cell viability assay (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed BON-1 or QGP-1 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using the SRB assay according to the manufacturer's instructions. Briefly:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at the appropriate wavelength (e.g., 515 nm) using a microplate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for in vitro cell viability assay.
Protocol 2: Western Blot Analysis of mTOR Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key mTOR signaling proteins in neuroendocrine tumor cells.
Materials:
-
Neuroendocrine tumor cell lines (BON-1, QGP-1)
-
6-well plates or larger culture dishes
-
This compound (TAK-228)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies for Western Blot:
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) |
| p-Akt | Ser473 | Cell Signaling Technology | 4060 |
| Akt (pan) | Cell Signaling Technology | 4691 | |
| p-S6 Ribosomal Protein | Ser235/236 | Cell Signaling Technology | 4858 |
| S6 Ribosomal Protein | Cell Signaling Technology | 2217 | |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology | 2855 |
| 4E-BP1 | Cell Signaling Technology | 9644 | |
| β-Actin or GAPDH | Cell Signaling Technology | 4970 or 5174 |
Procedure:
-
Seed BON-1 or QGP-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or a total protein antibody.
References
- 1. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies this compound as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies this compound as a Possible New Treatment for Everolimus-resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sapanisertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/mTORC2 inhibitor, Sapanisertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3][4] By inhibiting both complexes, this compound aims to provide a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to rapalogs, which only allosterically inhibit mTORC1.[1][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors can occur through several mechanisms:
-
Feedback Activation of AKT: Inhibition of the mTOR pathway can relieve negative feedback loops, leading to the reactivation of AKT signaling.[2][5][6][7] This can promote cell survival and proliferation despite mTOR inhibition.
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the MEK/ERK pathway.[8][9][10]
-
Mutations in mTOR: Although less common, mutations in the mTOR gene could potentially alter the drug binding site and reduce the efficacy of this compound.[11]
Q3: I am not seeing the expected downstream inhibition of p-4E-BP1 or p-S6K in my western blots after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal Drug Concentration: Ensure you are using an appropriate concentration of this compound for your cell line. We recommend performing a dose-response curve to determine the IC50.
-
Incorrect Timing of Lysate Collection: The kinetics of pathway inhibition can vary. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Technical Issues with Western Blotting: Phospho-specific western blotting requires careful optimization. Refer to the "Troubleshooting Guide: Western Blotting for Phosphorylated Proteins" below for detailed guidance.
-
Cell Line Specific Effects: Some cell lines may have intrinsic resistance mechanisms that prevent complete pathway inhibition.
Q4: Can combination therapy help overcome this compound resistance?
Yes, combination therapy is a promising strategy. Preclinical and clinical studies have explored combining this compound with other agents to enhance its anti-tumor activity and overcome resistance.[4][12][13][14] Potential combination partners include:
-
MEK Inhibitors (e.g., Trametinib): To counteract the activation of the MEK/ERK pathway.[9][13][14]
-
PI3K Inhibitors: To provide a more comprehensive blockade of the PI3K/AKT/mTOR pathway.
-
Metformin: This agent can inhibit the mTOR pathway through an independent mechanism involving AMPK activation.[2][4][12]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Proliferation Results
| Issue | Potential Cause | Recommended Solution |
| High IC50 value in a supposedly sensitive cell line. | Incorrect drug concentration. | Verify the concentration of your this compound stock solution. |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| Insufficient incubation time. | Extend the duration of drug exposure (e.g., from 48 to 72 hours). | |
| This compound-treated cells initially respond but then recover. | Development of acquired resistance. | Refer to the "Experimental Protocol: Development of this compound-Resistant Cell Lines" to characterize this phenomenon. |
| Drug degradation. | Prepare fresh this compound solutions for each experiment. |
Guide 2: Western Blotting for Phosphorylated Proteins
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins. | Dephosphorylation of samples. | Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer.[15][16][17] |
| Low abundance of the target protein. | Consider immunoprecipitation to enrich for your protein of interest before running the western blot.[17] | |
| Insufficient antibody concentration. | Optimize the concentration of your primary and secondary antibodies. | |
| High background. | Non-specific antibody binding. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can interfere with detection.[18] |
| Improper washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent results. | Uneven protein loading. | Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Always include a loading control (e.g., GAPDH, β-actin). |
| Variable transfer efficiency. | Ensure proper gel-to-membrane contact and optimize transfer time and voltage. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from experiments with this compound-sensitive and a hypothetical resistant cell line.
Table 1: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Notes |
| Sensitive Cancer Cell Line (e.g., PC3) | 1-10 | IC50 values can vary between cell lines. |
| Hypothetical this compound-Resistant Cell Line | >1000 | A significant shift in IC50 is expected in resistant lines. |
Table 2: Expected Changes in Protein Phosphorylation
| Phospho-Protein | This compound-Sensitive Cells (Relative Change) | Hypothetical this compound-Resistant Cells (Relative Change) | Notes |
| p-AKT (S473) | ↓↓↓ | ↓ or ↔ | Incomplete inhibition or reactivation of AKT is a potential resistance mechanism. |
| p-S6K (T389) | ↓↓↓ | ↓ or ↔ | Downstream of mTORC1; inhibition indicates target engagement. |
| p-4E-BP1 (T37/46) | ↓↓↓ | ↓ or ↔ | Downstream of mTORC1; inhibition indicates target engagement. |
| p-ERK1/2 (T202/Y204) | ↔ or ↑ | ↑↑↑ | Upregulation of the MEK/ERK pathway is a known resistance mechanism to mTOR inhibitors. |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Protocol 2: Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), AKT, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-ERK1/2 (T202/Y204), ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Experimental Protocol 3: Development of this compound-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay.[19]
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[20]
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the this compound concentration by 1.5 to 2-fold.[21]
-
Repeat and Expand: Continue this stepwise increase in drug concentration over several months. At each step, allow the surviving cell population to expand.[21][22][23]
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a high concentration of this compound (e.g., >1 µM), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Potential resistance mechanisms to this compound.
References
- 1. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
Sapanisertib Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Sapanisertib (also known as MLN0128, TAK-228, or INK-128) in various research models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and questions encountered during experimentation.
Quantitative Data Summary
This compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2. While it demonstrates high selectivity for its primary target, some off-target activity, particularly against Class I PI3K isoforms, has been characterized. The following tables summarize the available quantitative data on the on-target and off-target inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Selectivity vs. mTOR |
| On-Target | |||
| mTOR | IC₅₀ | 1[1] | - |
| mTOR | Kᵢ | 1.4[2][3] | - |
| Off-Target (PI3K Isoforms) | |||
| PI3Kα | IC₅₀ | 219[2][4] | 219-fold |
| PI3Kβ | IC₅₀ | 5293[2][4] | 5293-fold |
| PI3Kγ | IC₅₀ | 221[2][4] | 221-fold |
| PI3Kδ | IC₅₀ | 230[2][4] | 230-fold |
| PI3Kα | Kᵢ | 152[2] | ~108-fold |
| PI3Kβ | Kᵢ | 4700[2] | ~3357-fold |
| PI3Kγ | Kᵢ | 165[2] | ~118-fold |
Note: A comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available at this time. The data presented here focuses on the most well-characterized off-targets.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter when working with this compound, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: The most well-documented off-targets of this compound are Class I PI3K isoforms. This compound is significantly less potent against these kinases compared to its primary target, mTOR.[1][2][3][4] For instance, it is over 200-fold less potent against Class I PI3K isoforms in general.[1][3] Specific IC₅₀ values show a selectivity of 219-fold for PI3Kα, 5293-fold for PI3Kβ, 221-fold for PI3Kγ, and 230-fold for PI3Kδ.[2][4]
Q2: I am observing effects in my model that are not consistent with mTORC1/2 inhibition. Could these be due to off-target activities?
A2: While this compound is highly selective for mTOR, at higher concentrations, off-target effects, particularly inhibition of PI3K, might become apparent. To investigate this, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC₅₀ values for mTOR and off-target kinases (see Table 1). Effects occurring at concentrations significantly higher than the mTOR IC₅₀ may suggest off-target activity.
-
PI3K Pathway Analysis: Examine the phosphorylation status of direct downstream effectors of PI3K that are not downstream of mTORC2, if such nodes exist in your signaling context.
-
Rescue Experiments: If you hypothesize that the observed effect is due to inhibition of a specific off-target kinase, attempt a rescue experiment by activating that specific kinase or its downstream pathway through genetic or pharmacological means.
Q3: My cells are developing resistance to this compound. Could this be related to off-target effects?
A3: Resistance to mTOR inhibitors can arise from various mechanisms, often involving the reactivation of parallel or downstream signaling pathways. While off-target effects of this compound are less likely to be the primary driver of resistance, it is a possibility. More commonly, resistance to mTOR inhibitors involves feedback activation of pathways like the MAPK/ERK pathway or continued signaling through PI3K.
Q4: Is the hyperglycemia observed in clinical and preclinical models an on-target or off-target effect of this compound?
A4: Hyperglycemia is considered a well-documented on-target effect of mTOR inhibitors, including this compound. Both mTORC1 and mTORC2 play crucial roles in glucose homeostasis and insulin signaling. Inhibition of mTORC1 can lead to insulin resistance through a negative feedback loop involving S6K1 and IRS-1. Inhibition of mTORC2 directly impairs the phosphorylation and activation of Akt at Serine 473, which is a critical step in the insulin signaling pathway that promotes glucose uptake. Therefore, the dual inhibition of mTORC1 and mTORC2 by this compound disrupts normal glucose metabolism, leading to hyperglycemia.
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: Off-target inhibition of PI3K isoforms.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of this compound used in your experiment.
-
Consult IC₅₀/Kᵢ Data: Compare your working concentration to the values in Table 1. If your concentration is in the range of PI3K inhibition, off-target effects are more likely.
-
Use a More Selective mTOR Inhibitor: As a control, use a rapalog like rapamycin (which only inhibits mTORC1) or a different dual mTORC1/2 inhibitor with a distinct off-target profile to see if the phenotype persists.
-
PI3K Inhibition Control: Treat your model with a specific PI3K inhibitor to see if it phenocopies the effects observed with high concentrations of this compound.
-
Problem 2: Difficulty interpreting the contribution of mTORC1 vs. mTORC2 inhibition to an observed effect.
-
Possible Cause: The dual inhibitory nature of this compound makes it challenging to dissect the roles of each complex.
-
Troubleshooting Steps:
-
Use Comparative Inhibitors:
-
Rapamycin: To isolate the effects of mTORC1 inhibition.
-
Rictor Knockdown/Out: To genetically ablate mTORC2 function.
-
-
Analyze Downstream Signaling:
-
mTORC1 activity: Assess the phosphorylation of 4E-BP1 (Thr37/46) and S6K (Thr389).
-
mTORC2 activity: Assess the phosphorylation of Akt (Ser473) and SGK1 (Ser422).
-
-
Problem 3: Managing hyperglycemia in in vivo models.
-
Possible Cause: On-target inhibition of mTORC1 and mTORC2, leading to insulin resistance and impaired glucose uptake.
-
Troubleshooting Steps:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels in your animal models.
-
Dietary Modifications: Consider the use of a low-carbohydrate diet to mitigate the hyperglycemic effects.
-
Pharmacological Intervention: In some studies, metformin has been used in combination with mTOR inhibitors to help manage hyperglycemia. However, be aware that metformin also has effects on the mTOR pathway, which could confound experimental results.
-
Experimental Protocols
Representative Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a generalized representation of a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which can be used to determine the IC₅₀ of this compound against mTOR and off-target kinases.
Objective: To determine the concentration of this compound required to inhibit 50% of kinase binding to a fluorescently labeled tracer.
Materials:
-
Recombinant kinase (e.g., mTOR, PI3Kα)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Further dilute the compound series in kinase buffer to a 4x final assay concentration.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2x solution of the kinase and the Eu-labeled antibody in kinase buffer at the recommended concentrations.
-
-
Tracer Preparation:
-
Prepare a 4x solution of the fluorescent tracer in kinase buffer at its predetermined optimal concentration (typically near its Kd for the kinase).
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 4x serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the 2x kinase/antibody mixture to all wells.
-
Add 5 µL of the 4x tracer solution to all wells to initiate the binding reaction.
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: this compound's primary and off-target effects on the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: Experimental workflow to investigate potential off-target effects of this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound's on-target and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (INK-128, MLN0128, TAK-228) | mTORC1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy this compound (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
Troubleshooting inconsistent results in Sapanisertib experiments
Welcome to the technical support center for Sapanisertib experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with this compound.
FAQ 1: Why am I seeing variable IC50 values for this compound across different cancer cell lines?
Inconsistent IC50 values for this compound are frequently observed and can be attributed to several factors:
-
Cell Line-Specific Genetics and Proteomics: The genetic background of each cell line, including the status of key signaling molecules in the PI3K/AKT/mTOR pathway (e.g., PTEN, PIK3CA, AKT mutations), significantly influences sensitivity to this compound.[1] For instance, cells with PTEN loss or PIK3CA mutations may exhibit increased dependence on the mTOR pathway, leading to lower IC50 values.
-
Experimental Conditions: Variations in experimental parameters can lead to different IC50 values. These include:
-
Cell density: Higher cell densities can sometimes lead to increased resistance.[2]
-
Serum concentration in media: Growth factors in serum can activate the mTOR pathway, potentially increasing the required concentration of this compound for inhibition.
-
Duration of drug exposure: The length of time cells are treated with this compound will impact the observed IC50.
-
-
Assay Type: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to variations in their underlying principles.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, serum concentrations, and incubation times across all experiments.
-
Characterize Your Cell Lines: Perform baseline molecular characterization of your cell lines to understand the status of the PI3K/AKT/mTOR pathway.
-
Use a Reference Compound: Include a well-characterized mTOR inhibitor as a positive control in your assays.
-
Consider Alternative Viability Assays: If you suspect your assay is being affected by experimental artifacts, consider using an orthogonal method to confirm your results.
FAQ 2: My Western blot results show incomplete inhibition of mTOR signaling, even at high concentrations of this compound. What could be the cause?
Several factors can contribute to the observation of incomplete mTOR pathway inhibition:
-
Feedback Loops: Inhibition of mTORC1 can lead to the activation of upstream signaling pathways, such as the PI3K/AKT pathway, through the loss of a negative feedback loop involving S6K1 and IRS-1.[1][3][4] This can result in the reactivation of mTOR signaling.
-
Drug Stability and Potency: Ensure the this compound you are using is of high quality and has been stored correctly to maintain its potency.
-
Experimental Timing: The kinetics of mTOR inhibition and subsequent feedback activation can vary. It is crucial to perform time-course experiments to determine the optimal time point for observing maximal inhibition.
-
Antibody Quality: The specificity and sensitivity of the antibodies used for Western blotting are critical for accurate results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete mTOR inhibition.
FAQ 3: this compound shows promising results in my in vitro assays, but the in vivo efficacy in xenograft models is inconsistent. Why might this be happening?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, this can be due to:
-
Pharmacokinetics and Drug Delivery: The bioavailability, distribution, metabolism, and excretion of this compound in the animal model can affect its concentration at the tumor site.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture, with factors like hypoxia and nutrient deprivation that can influence drug response.
-
Host-Tumor Interactions: The interaction between the tumor and the host's biological systems can impact drug efficacy.
-
Model System Variability: The choice of mouse strain and the site of tumor implantation can influence tumor growth and drug response.[5]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate drug exposure with target inhibition in the tumor tissue.
-
Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration.
-
Characterize the Xenograft Model: Thoroughly characterize the histology and molecular features of your xenograft tumors.
-
Consider Alternative In Vivo Models: If feasible, explore patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors.[6]
Data Presentation
Table 1: In Vitro Potency of this compound (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.174 |
| CNE-2 | Nasopharyngeal Carcinoma | 0.101 |
| HCT-116 | Colon Cancer | 0.048 |
| HeLa | Cervical Cancer | 0.036 |
| MCF7 | Breast Cancer | 0.053 |
| PC3 | Prostate Cancer | 0.1 |
| Bel-7402 | Liver Cancer | > 100 |
| Hep 3B2 | Liver Cancer | 4.43 |
Data sourced from MedchemExpress and Selleck Chemicals.[7][8]
Table 2: Summary of this compound Clinical Trial Results
| Clinical Trial ID | Phase | Cancer Type(s) | Treatment | Key Findings |
| NCT01058707 | I | Advanced Solid Tumors | This compound Monotherapy | Manageable safety profile. Preliminary antitumor activity observed in renal cell carcinoma (RCC) and endometrial cancer.[3][9] |
| NCT02724020 | II | Advanced Renal Cell Carcinoma | This compound +/- TAK-117 vs. Everolimus | This compound did not improve progression-free survival compared to everolimus and was less tolerable.[10][11] |
| NCT03017833 | I | Advanced Solid Tumors with mTOR/AKT/PI3K alterations | This compound + Metformin | Combination was generally tolerable with antitumor activity observed, particularly in patients with PTEN mutations.[1][4][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins (p-mTOR, p-AKT, p-S6K) in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-mTOR, p-AKT, p-S6K, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate and visualize the bands using an imaging system.[13]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the effect of this compound on cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the media and add solubilization solution to each well to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Protocol 3: In Vitro mTOR Kinase Assay
This protocol is for assessing the direct inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Active mTORC1/mTORC2 complex (immunoprecipitated or recombinant)
-
Kinase assay buffer
-
Substrate (e.g., recombinant 4E-BP1 or a peptide substrate)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, the mTOR enzyme, and the substrate.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition of mTOR activity at each this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: General experimental workflow for this compound studies.
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell signaling pathways step-by-step [mindthegraph.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase I study of this compound (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. ascopubs.org [ascopubs.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the dual mTORC1/mTORC2 inhibitor, sapanisertib, in a preclinical research setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TAK-228, MLN0128, or INK128) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[2] This dual inhibition is designed to overcome the resistance mechanisms associated with mTORC1-only inhibitors.[3]
Q2: What are the most common toxicities observed with this compound in preclinical studies?
A2: Based on clinical and preclinical data, the most frequently observed toxicities associated with this compound include hyperglycemia, skin rash, stomatitis (mucositis), diarrhea, fatigue, and weight loss.[3][4] In a preclinical study, daily administration of 2.0 mg/kg this compound to mice resulted in body weight loss.
Q3: How should I monitor for these toxicities in my animal models?
A3: Regular monitoring is crucial for managing this compound-related toxicities. This should include:
-
Daily: General health checks (activity level, posture, grooming), body weight measurement, and visual inspection for skin abnormalities.
-
Weekly (or more frequently if symptoms appear): Blood glucose monitoring.
-
As needed: Detailed oral cavity examination for signs of stomatitis, and fecal consistency monitoring for diarrhea.
Troubleshooting Guides for this compound-Related Toxicities
Hyperglycemia
Issue: Elevated blood glucose levels in animals treated with this compound.
Troubleshooting Steps:
-
Confirm Hyperglycemia: Measure blood glucose from a tail vein prick using a calibrated glucometer. Fasting blood glucose levels are recommended for accurate assessment.
-
Dose Adjustment: If hyperglycemia is persistent and severe, consider a dose reduction of this compound or a change in the dosing schedule (e.g., intermittent dosing).
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. In severe cases, consultation with a veterinarian for potential insulin therapy may be necessary.
Skin Rash (Dermatitis)
Issue: Appearance of skin rash, erythema, or lesions on the animals.
Troubleshooting Steps:
-
Characterize the Rash: Document the location, appearance, and severity of the skin reaction.
-
Prevent Irritation: Ensure clean bedding and minimize any potential environmental irritants.
-
Topical Treatments: For localized and mild rashes, application of a topical corticosteroid cream (as recommended by a veterinarian) may be considered to reduce inflammation.
-
Dose Modification: If the rash is severe or widespread, a temporary interruption or dose reduction of this compound may be required.
Stomatitis (Mucositis)
Issue: Inflammation, ulceration, or redness in the oral cavity of the animals.
Troubleshooting Steps:
-
Oral Examination: Gently examine the oral cavity for any signs of inflammation or ulceration.
-
Dietary Modification: Provide softened food or a liquid diet to reduce oral discomfort and ensure adequate nutritional intake.
-
Oral Hygiene: Gentle cleansing of the oral cavity with a soft swab and a saline solution may help prevent secondary infections.
-
Pain Management: In cases of significant oral pain (indicated by reluctance to eat or drink), consult with a veterinarian about appropriate analgesic options.
-
Dose Adjustment: Severe stomatitis may necessitate a dose reduction or temporary cessation of this compound treatment.[5]
Diarrhea
Issue: Loose or watery stools observed in treated animals.
Troubleshooting Steps:
-
Monitor Hydration: Assess for signs of dehydration (e.g., skin tenting, decreased urine output). Provide supplemental hydration with subcutaneous fluids if necessary, as advised by a veterinarian.
-
Dietary Support: Ensure easy access to food and water. A bland, easily digestible diet may be beneficial.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications should be done under the guidance of a veterinarian, as they can have confounding effects on the experiment.
-
Dose Interruption/Reduction: If diarrhea is severe or persistent, a dose modification of this compound should be considered.[4]
Fatigue and Weight Loss
Issue: Decreased activity, lethargy, and a consistent decline in body weight.
Troubleshooting Steps:
-
Nutritional Support: Provide highly palatable, energy-dense supplemental food to encourage caloric intake.
-
Monitor for Other Toxicities: Weight loss can be a secondary effect of other toxicities like stomatitis or diarrhea. Address the primary cause if identified.
-
Dose Evaluation: A consistent weight loss of more than 15-20% from baseline is often a humane endpoint and may require euthanasia. Consider dose reduction in future cohorts if significant weight loss is a consistent finding at a particular dose level.
Quantitative Data on this compound-Related Toxicities (from Clinical Studies)
While specific quantitative preclinical toxicity data is limited in publicly available literature, the following tables summarize treatment-related adverse events from clinical trials of this compound, which can help anticipate potential toxicities in animal models.
Table 1: Common Treatment-Related Adverse Events with this compound Monotherapy
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Hyperglycemia | High | 23%[3] |
| Stomatitis/Mucositis | 64%[2] | High |
| Nausea | 50%[2] | Low |
| Fatigue | High | Moderate |
| Diarrhea | High | Moderate |
| Rash | High | Moderate |
| Decreased Appetite | 50%[2] | Low |
Data compiled from multiple clinical studies. Frequencies are generalized as "Low," "Moderate," or "High" where specific percentages were not consistently reported across all studies.
Table 2: Dose-Limiting Toxicities (DLTs) Observed in a Phase 1 Study of this compound
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Once Daily (QD) | 3 mg[2] | Stomatitis, Gastrointestinal inflammation, Gingivitis, Acute myocardial infarction[2] |
| Once Weekly (QW) | 30 mg[2] | None reported at tested doses[2] |
Experimental Protocols
Protocol: Blood Glucose Monitoring in Mice
-
Animal Preparation: Fast the mice for 4-6 hours before blood collection for baseline glucose measurement. Ensure free access to water.
-
Blood Collection: Gently restrain the mouse and make a small nick at the distal end of the tail vein using a sterile lancet.
-
Glucose Measurement: Collect a small drop of blood onto a glucose test strip and read the blood glucose level using a calibrated glucometer.
-
Post-Sapanisertib Monitoring: Repeat the blood glucose measurement at regular intervals after this compound administration (e.g., 2, 6, and 24 hours post-dose for the initial characterization, and then weekly).
-
Data Recording: Record the date, time, animal ID, and blood glucose level for each measurement.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for managing this compound toxicities in preclinical studies.
References
- 1. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.mdedge.com [cdn.mdedge.com]
Addressing variability in Sapanisertib IC50 values
Welcome to the technical support center for Sapanisertib (also known as TAK-228, MLN0128, or INK-128). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential variability in this compound IC50 values during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a troubleshooting guide to address variability in this compound IC50 values.
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[1][3][5][6][7] By inhibiting both complexes, this compound can overcome the feedback activation of Akt that is often observed with mTORC1-specific inhibitors like rapamycin.[6][7]
Q2: I am observing significant variability in my this compound IC50 values. What are the potential causes?
Variability in IC50 values is a common issue in in vitro studies and can be attributed to a range of factors. These can be broadly categorized into biological and technical factors.
Troubleshooting Guide for this compound IC50 Variability
Issue: Inconsistent IC50 values for this compound across experiments.
Below is a step-by-step guide to help you identify and address the potential sources of variability.
Step 1: Review and Standardize Your Experimental Protocol
Inconsistencies in experimental procedures are a primary source of variable IC50 values.
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
Cell Health and Confluency: Only use healthy, logarithmically growing cells for your assays. Seeding density should be optimized to avoid both sparse and overly confluent cultures during the drug treatment period.
-
Media and Supplements: Use a consistent batch of culture medium, serum, and other supplements. Variations in serum batches can significantly impact cell growth and drug response.
-
-
Drug Preparation and Handling:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment. Ensure accurate and consistent pipetting.
-
-
Assay-Specific Parameters:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters and can yield different IC50 values. Use a consistent assay and be aware of its limitations. For example, mitochondrial function assays like MTT can be affected by treatments that alter cellular metabolism.
-
Step 2: Assess Biological Factors
The inherent biology of your cell lines can contribute to IC50 variability.
-
Genetic Background of Cell Lines: The mutational status of genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA, AKT) can dramatically affect sensitivity to this compound.[3][5] Sequence your cell lines to confirm their genetic background.
-
Cellular Metabolism: Differences in cellular metabolism can affect drug uptake and efficacy.
-
Expression Levels of mTOR Pathway Proteins: Verify the expression and phosphorylation status of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) via Western blotting to ensure your cell model is appropriate.
Step 3: Data Analysis and Interpretation
How you analyze your data can also introduce variability.
-
Curve Fitting: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 from your dose-response curves.
-
Data Normalization: Normalize your data to appropriate controls (e.g., vehicle-treated cells as 100% viability and a positive control for cell death or no cells for 0% viability).
Data Presentation
The following table summarizes reported this compound IC50 values across various cancer cell lines. This data illustrates the inherent variability based on cell type and genetic context.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| PC3 | Prostate Cancer | ~100 | [1] |
| U87 | Glioblastoma | Not specified, but shown to reduce pAkt and p4EBP1 | [1] |
| ZR-75-1 | Breast Cancer | Effective at 0.3 mg/kg/day in xenograft model | [2] |
| A549 | Lung Cancer | 174 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 101 | [4] |
| HCT-116 | Colorectal Cancer | 48 | [4] |
| HeLa | Cervical Cancer | 36 | [4] |
| Hep 3B2 | Hepatocellular Carcinoma | 4430 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (IC50) Assay using MTT
This protocol is adapted from standard MTT assay procedures.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of this compound concentration. Use a non-linear regression model to determine the IC50 value.
Western Blotting for mTOR Pathway Analysis
This protocol provides a general workflow for analyzing mTOR pathway protein expression and phosphorylation.[9][10][11][12]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein expression levels, which should be normalized to a loading control (e.g., GAPDH or β-actin).
In Vitro Kinase Assay for mTORC1/2
This protocol is a generalized procedure for assessing the direct inhibitory effect of this compound on mTOR kinase activity.[13][14][15][16][17]
-
Immunoprecipitation of mTORC1/2: Immunoprecipitate mTORC1 and mTORC2 from cell lysates using antibodies against Raptor and Rictor, respectively.
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP.
-
This compound Treatment: Add varying concentrations of this compound to the kinase reactions.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Data Analysis: Quantify the band intensities to determine the inhibitory effect of this compound on mTOR kinase activity.
Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of this compound.
Troubleshooting Logic for IC50 Variability
Caption: A decision tree for troubleshooting this compound IC50 variability.
References
- 1. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Sapanisertib vs. Rapamycin: A Comparative Guide to mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] This guide provides a detailed comparison of two prominent mTOR inhibitors, sapanisertib and rapamycin, focusing on their mechanisms of action, biochemical efficacy, and the experimental methodologies used for their characterization.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between this compound and rapamycin lies in their mode of binding to mTOR and their subsequent effects on the two mTOR complexes.
Rapamycin , a macrolide antibiotic, is an allosteric inhibitor of mTORC1 .[5][6] It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the inhibition of its downstream signaling.[5] Notably, rapamycin's effect on mTORC2 is generally considered weak or indirect, often requiring prolonged exposure and being cell-type specific.[2][7]
This compound (also known as MLN0128, INK128, or TAK-228) is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor of the mTOR kinase domain .[3][8] By targeting the catalytic site, this compound potently and directly inhibits both mTORC1 and mTORC2.[2][3] This dual inhibition is a key feature that distinguishes it from rapamycin and its analogs (rapalogs).[3]
dot
Caption: Mechanisms of mTOR Inhibition.
Biochemical Efficacy: A Quantitative Comparison
The different mechanisms of action of this compound and rapamycin translate to distinct biochemical profiles, particularly in their potency and selectivity towards mTORC1 and mTORC2.
| Parameter | This compound | Rapamycin | Reference(s) |
| Target(s) | mTORC1 and mTORC2 | Primarily mTORC1 | [2][3][4] |
| Binding Site | mTOR Kinase Domain (ATP-competitive) | FRB domain of mTOR (Allosteric) | [3][5] |
| mTOR Kinase IC50 | 1 nM | Not applicable (allosteric inhibitor) | [8] |
Impact on Downstream Signaling Pathways
The differential inhibition of mTORC1 and mTORC2 by this compound and rapamycin leads to distinct downstream signaling consequences.
-
mTORC1 Signaling: Both drugs inhibit the phosphorylation of mTORC1 substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[3] However, this compound often demonstrates a more complete inhibition of 4E-BP1 phosphorylation compared to rapamycin.[3]
-
mTORC2 Signaling and Feedback Loops: A critical difference is the effect on mTORC2, which phosphorylates Akt at Ser473, a key step in its activation. Rapamycin, by inhibiting mTORC1, can lead to a feedback activation of the PI3K/Akt pathway, as mTORC1/S6K1 normally suppresses this pathway.[7] This can result in increased Akt phosphorylation and potentially limit the anti-tumor efficacy of rapamycin.[2][7] In contrast, this compound directly inhibits mTORC2, thereby preventing this feedback activation of Akt.[3]
dot
Caption: Differential Impact on mTOR Signaling Pathways.
Experimental Protocols
Here are representative protocols for key experiments used to compare this compound and rapamycin.
mTOR Kinase Assay (for this compound)
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.
Objective: To determine the IC50 value of this compound for mTOR kinase.
Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 complexes are immunoprecipitated from cell lysates (e.g., HEK293T cells) using antibodies against mTOR or a tagged subunit like Raptor.[9]
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) and ATP in a kinase assay buffer.[9] The reaction is initiated in the presence of varying concentrations of this compound.
-
Detection of Phosphorylation: The phosphorylation of the substrate is measured, typically by Western blotting using a phospho-specific antibody or by incorporating radiolabeled ATP and measuring radioactivity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins downstream of mTORC1 and mTORC2.
Objective: To compare the effects of this compound and rapamycin on the phosphorylation of S6K1, S6, 4E-BP1, and Akt.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., cancer cell lines) are cultured and treated with various concentrations of this compound or rapamycin for a specified duration.[10]
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Akt, anti-Akt).[10][11]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[11]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.[12]
dot
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay
These assays are used to evaluate the antiproliferative effects of the inhibitors on cancer cells.
Objective: To compare the dose-dependent effects of this compound and rapamycin on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.[13][14]
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or rapamycin for a set period (e.g., 24, 48, or 72 hours).[13][14]
-
Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to each well.[1][13]
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a microplate reader.[13]
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. Dose-response curves are generated to determine the IC50 (or GI50) for each compound.
Summary and Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with fundamentally different mechanisms of action. Rapamycin's allosteric and mTORC1-selective inhibition has proven effective in certain contexts but can be limited by the feedback activation of Akt. This compound, as a dual ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a more comprehensive blockade of the mTOR pathway, overcoming the key resistance mechanism associated with rapalogs. The choice between these inhibitors for research or therapeutic development will depend on the specific biological question or clinical indication, with this compound providing a more potent and complete suppression of mTOR signaling. The experimental protocols outlined in this guide provide a framework for the direct comparison and characterization of these and other mTOR inhibitors.
References
- 1. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and this compound [gavinpublishers.com]
- 5. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The principle and method of Western blotting (WB) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 12. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
Sapanisertib in Focus: A Comparative Analysis of Dual mTORC1/2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sapanisertib (MLN0128/TAK-228) with other prominent dual mTORC1/mTORC2 inhibitors. This analysis is supported by experimental data on their biochemical and cellular activities, offering insights into their potential as therapeutic agents.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, known as rapalogs (e.g., everolimus), primarily target mTORC1, they can lead to a feedback activation of the PI3K/AKT pathway via mTORC2, potentially limiting their efficacy.[1][2] This has spurred the development of second-generation mTOR kinase inhibitors that dually target both mTORC1 and mTORC2, aiming for a more complete and sustained pathway inhibition. This compound is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[2][3][4]
Biochemical Potency and Selectivity
A critical aspect in the evaluation of kinase inhibitors is their potency at the molecular level and their selectivity against other related kinases. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound and other notable dual mTORC1/2 inhibitors. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| This compound (INK128) | mTOR | 1 | >200-fold less potent against Class I PI3K isoforms | [5] |
| OSI-027 | mTORC1 | 22 | >100-fold | [6] |
| mTORC2 | 65 | [6] | ||
| Vistusertib (AZD2014) | mTOR | 2.8 | Highly selective against multiple PI3K isoforms | [4] |
| Torin1 | mTORC1/2 | 2-10 | ~1000-fold vs. PI3K | [5] |
| Ku-0063794 | mTORC1/2 | ~10 | No effect on PI3Ks | [5] |
Cellular Activity and Proliferation Inhibition
The efficacy of these inhibitors is further evaluated in cellular assays to determine their ability to inhibit cell growth and proliferation in various cancer cell lines. The data below showcases the anti-proliferative activity of these compounds.
| Inhibitor | Cell Line | Assay Type | GI50/IC50 (nM) | Reference |
| This compound (MLN0128) | Breast Cancer Cell Lines (with PIK3CA, PTEN, KRAS, BRAF mutations) | Proliferation | 1.5 - 162 | [7] |
| OSI-027 | Diverse Cancer Cell Lines | Proliferation | Potent inhibition in rapamycin-sensitive and -insensitive lines | [6] |
| Vistusertib (AZD2014) | MDA-MB-468 (Breast Cancer) | pS6 Inhibition (mTORC1) | 210 | [4] |
| pAKT Inhibition (mTORC2) | 78 | [4] | ||
| Ku-0063794 | Caki-1, 786-O (Renal Cell Carcinoma) | Viability/Growth | More effective than temsirolimus in vitro | [8] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using animal models are essential to assess the anti-tumor activity of these inhibitors. The following table summarizes key findings from xenograft studies.
| Inhibitor | Xenograft Model | Dosing | Key Findings | Reference |
| This compound (INK128) | HT-29 (Colorectal Cancer) | Oral administration | Inhibition of tumor growth | [9] |
| This compound | ZR-75-1 (Breast Cancer) | 0.3 mg/kg/day (oral) | Suppression of tumor growth | [10] |
| OSI-027 | Jeko (Lymphoma) | Not specified | Induced tumor regressions | [6] |
| Vistusertib (AZD2014) | ATL-cell xenografts | Not specified | More significant inhibition of tumor growth than everolimus | |
| Ku-0063794 | Renal Cell Carcinoma | Not specified | No difference in tumor growth inhibition compared to temsirolimus | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of mTOR inhibitors.
Detailed Experimental Protocols
Biochemical mTOR Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of mTOR.
-
Reagents and Materials:
-
Recombinant human mTOR enzyme.
-
Substrate: A peptide or protein substrate for mTOR, such as a p70S6K fragment.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (this compound and others) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Add assay buffer, mTOR enzyme, and the substrate to the wells of a 384-well plate.
-
Add the test compounds at a range of concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well or 384-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed the cells in the wells of the culture plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot Analysis for mTOR Pathway Inhibition (General Protocol)
This method is used to detect the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing evidence of pathway inhibition within cells.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of mTOR, AKT (Ser473), S6K, and 4E-BP1.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cultured cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
-
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a typical study to evaluate the anti-tumor efficacy of mTOR inhibitors in a mouse model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for implantation.
-
Test compounds formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatments.
-
Conclusion
This compound stands out as a potent dual mTORC1/2 inhibitor with strong preclinical activity. While direct comparative studies are limited, the available data suggests that this compound and other second-generation mTOR inhibitors offer a more comprehensive blockade of the mTOR pathway compared to first-generation rapalogs. This is evidenced by their ability to inhibit both mTORC1 and mTORC2 downstream signaling, leading to potent anti-proliferative and anti-tumor effects in a variety of cancer models. The choice of a specific dual mTORC1/2 inhibitor for further development or clinical application will likely depend on its specific pharmacological profile, including potency, selectivity, and tolerability, in the context of a particular cancer type and its underlying molecular alterations. Further head-to-head comparative studies are warranted to definitively establish the relative merits of these promising therapeutic agents.
References
- 1. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and this compound [gavinpublishers.com]
- 3. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Sapanisertib: A Comparative Analysis of Clinical Trial Performance in Oncology
For Researchers, Scientists, and Drug Development Professionals
Sapanisertib (also known as TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2, has been the subject of numerous clinical trials across a range of malignancies. This guide provides a comprehensive comparison of this compound's clinical trial results with alternative therapies, supported by detailed experimental data and methodologies.
The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
This compound exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1][2][3] this compound's dual inhibition of both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mTORC1.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.
This compound in Refractory Metastatic Renal Cell Carcinoma (mRCC)
A key area of investigation for this compound has been in patients with mRCC who have progressed on standard therapies.
Experimental Protocol: NCT03097328
This Phase II, multicenter, single-arm trial evaluated the efficacy of this compound in patients with treatment-refractory mRCC.[5][6][7][8]
-
Patient Population: Patients with mRCC of any histology that had progressed on standard therapies, including prior mTOR inhibitors.
-
Intervention: this compound administered orally at a dose of 30 mg once weekly.[5][7]
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.[5][7][9]
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]
Caption: Experimental workflow for the NCT03097328 clinical trial.
This compound Performance and Comparison with Alternatives in Refractory mRCC
The NCT03097328 trial demonstrated minimal activity of this compound monotherapy in this heavily pre-treated patient population.[5][6][7] The following tables compare the efficacy and safety of this compound with other approved therapies for refractory mRCC.
Table 1: Efficacy of this compound vs. Alternative Therapies in Refractory mRCC
| Therapy | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound | NCT03097328 | 5.3%[5][7] | 2.5[5][7] | Not Reported |
| Everolimus | RECORD-1 | 1% | 4.9[10] | 14.8 |
| Axitinib | AXIS | 19% | 6.7 | 20.1 |
| Cabozantinib | METEOR | 17%[11] | 7.4[11] | 21.4 |
| Lenvatinib + Everolimus | Phase II | 43%[11] | 14.6[5][11][12] | 25.5[12] |
Table 2: Common Grade 3/4 Adverse Events of this compound vs. Alternative Therapies in Refractory mRCC
| Therapy | Most Common Grade 3/4 Adverse Events |
| This compound | Hyperglycemia, Maculopapular Rash, Asthenia, Stomatitis |
| Everolimus | Stomatitis, Anemia, Hyperglycemia, Fatigue, Pneumonitis[10] |
| Axitinib | Hypertension, Diarrhea, Fatigue, Hand-foot syndrome[7][13] |
| Cabozantinib | Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia |
| Lenvatinib + Everolimus | Diarrhea, Fatigue, Hypertension, Stomatitis |
This compound in Combination Therapies for Advanced Solid Tumors
Given its modest single-agent activity in some settings, this compound has been explored in combination with other anti-cancer agents to enhance its efficacy.
Experimental Protocol: NCT03017833 (this compound + Metformin)
This Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with metformin in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]
-
Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors.[15]
-
Intervention: this compound (3mg or 4mg daily) combined with metformin (500mg - 1500mg, once to three times daily). A 14-day titration period for metformin was included in the first cycle.[4][14][16]
-
Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[14][15]
-
Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]
Experimental Protocol: NCT02159989 (this compound + Ziv-aflibercept)
This Phase I trial investigated the safety and best dose of this compound in combination with ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid tumors.[17]
-
Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.
-
Intervention: this compound administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15.[17]
-
Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]
-
Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]
This compound Combination Therapy Performance
Table 3: Efficacy of this compound Combination Therapies in Advanced Solid Tumors
| Combination | Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Metformin | NCT03017833 | Advanced Solid Tumors | 17% | 60%[4] |
| This compound + Ziv-aflibercept | NCT02159989 | Advanced Solid Tumors | 4% | 78% |
This compound in Rapalog-Resistant Pancreatic Neuroendocrine Tumors (PNETs)
This compound was also evaluated in patients with advanced PNETs who had progressed on prior rapalog therapy.
Experimental Protocol: ECOG-ACRIN EA2161 (NCT02893930)
This was a two-stage, Phase II trial of this compound in patients with rapalog-resistant PNETs.
-
Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.
-
Intervention: this compound 3 mg administered orally once daily in 28-day cycles.
-
Primary Endpoint: Objective tumor response.
The trial was terminated after the first stage as no objective responses were observed.
Comparison with Alternatives in Rapalog-Resistant PNETs
For patients with PNETs progressing after rapalog therapy, several options exist.
Table 4: Efficacy of Alternative Therapies in Advanced PNETs
| Therapy | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Everolimus | RADIANT-3 | - | 11.0 |
| Sunitinib | Phase III | 9.3% | 11.4 |
| PRRT (177Lu-DOTATATE) | NETTER-1 | 18% | 20.0 |
| Everolimus + PRRT (sequence) | SeqEveRIV | 6.0% (Everolimus), 22.6% (PRRT)[3] | 16.1 (Everolimus), 24.5 (PRRT)[3] |
Summary and Future Directions
Clinical trial data to date suggest that this compound monotherapy has limited efficacy in heavily pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in combination with other agents, such as metformin and ziv-aflibercept, it has shown promising disease control rates in various advanced solid tumors. The safety profile of this compound is generally manageable, with hyperglycemia and rash being common toxicities.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound, both as a single agent and in combination regimens. Further investigation into novel combination strategies is also warranted to enhance its anti-tumor activity. Comparing this compound directly with current standards of care in well-designed randomized controlled trials will be crucial to definitively establish its role in the treatment landscape of various cancers.
References
- 1. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AGILE: a seamless phase I/IIa platform for the rapid evaluation of candidates for COVID-19 treatment: an update to the structured summary of a study protocol for a randomised platform trial letter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medical diagnostic device for cancer margin detectio | MedPath [trial.medpath.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clinical Trial: NCT03017833 - My Cancer Genome [mycancergenome.org]
- 15. Phase I Study of mTORC1/2 Inhibitor this compound (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sapanisertib and Everolimus in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanistic differences, preclinical efficacy, and clinical outcomes of the mTOR inhibitors sapanisertib and everolimus.
This guide provides a comprehensive comparison of this compound and everolimus, two prominent inhibitors of the mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade often dysregulated in cancer. While both drugs target mTOR, they exhibit distinct mechanisms of action that translate to different preclinical and clinical profiles. This document summarizes key experimental data, outlines methodologies for pivotal studies, and presents signaling pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.
Executive Summary
This compound (also known as MLN0128, INK128, and TAK-228) is a second-generation ATP-competitive inhibitor that dually targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] In contrast, everolimus (Afinitor®) is a rapamycin analog, or "rapalog," that allosterically inhibits mTORC1, with limited to no direct activity against mTORC2.[4][5][6] This fundamental difference in their mechanism of action suggests that this compound may offer a more complete blockade of the PI3K/AKT/mTOR pathway, potentially overcoming some of the resistance mechanisms associated with mTORC1-selective inhibitors like everolimus.[7][8]
A head-to-head phase II clinical trial in patients with advanced clear cell renal cell carcinoma (ccRCC) provides the most direct comparison of these two agents. In this study, this compound did not demonstrate improved efficacy over everolimus and was associated with a less favorable tolerability profile.[8][9] However, preclinical studies in other cancer types, such as pancreatic neuroendocrine tumors (PNETs), suggest that this compound may have activity in everolimus-resistant settings.[7]
Mechanism of Action: A Tale of Two Complexes
The differential targeting of mTORC1 and mTORC2 by everolimus and this compound is central to their distinct biological effects.
Everolimus acts by forming a complex with the intracellular protein FKBP12.[5][6] This complex then binds to and inhibits mTORC1, a key regulator of protein synthesis and cell growth.[5][6] The inhibition of mTORC1 by everolimus leads to the dephosphorylation of its downstream effectors, p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest at the G1 phase and reduced cell proliferation.[4][10] However, the inhibition of mTORC1 can lead to a feedback activation of AKT via mTORC2, which can promote cell survival and contribute to drug resistance.[8]
This compound , on the other hand, is an ATP-competitive inhibitor that directly binds to the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2] By inhibiting mTORC2, this compound can block the phosphorylation and activation of AKT at serine 473, a key step in the PI3K/AKT signaling pathway.[1] This dual inhibition is hypothesized to provide a more comprehensive shutdown of the mTOR pathway and potentially circumvent the feedback activation of AKT seen with mTORC1-specific inhibitors.[7][8]
Signaling Pathway Overview
The following diagram illustrates the points of intervention for this compound and everolimus within the PI3K/AKT/mTOR signaling pathway.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and Everolimus.
Preclinical Data
Preclinical studies have provided valuable insights into the differential effects of this compound and everolimus.
| Feature | This compound | Everolimus | Reference |
| Target | mTORC1 and mTORC2 | mTORC1 | [1][4] |
| Mechanism | ATP-competitive inhibitor | Allosteric inhibitor (requires FKBP12) | [5][7] |
| IC50 (mTOR) | ~1 nM | ~0.63 nM (in vitro) | [1][4] |
| Effect on AKT Phosphorylation (Ser473) | Inhibits | Can lead to feedback activation | [1][8] |
| Activity in Rapalog-Resistant Models | Has shown efficacy | Limited efficacy | [7] |
In a patient-derived xenograft (PDX) model of pancreatic neuroendocrine tumors (PNETs), this compound demonstrated the ability to cause tumor shrinkage in most everolimus-resistant tumors, highlighting its potential to overcome resistance.[7] In bladder cancer cell lines, this compound was more effective than everolimus at inhibiting the PI3K pathway, as evidenced by its ability to inhibit phosphorylation of both S6 and AKT.
Head-to-Head Clinical Trial in Advanced Renal Cell Carcinoma
A randomized, open-label, phase II trial (NCT02724020) directly compared the efficacy and safety of this compound with everolimus in patients with advanced clear cell renal cell carcinoma (ccRCC) that had progressed on or after VEGF-targeted therapy.[8][9]
Experimental Protocol
-
Study Design: Patients were randomized 1:1:1 to one of three treatment arms:
-
Patient Population: 95 patients with histologically confirmed advanced or metastatic ccRCC who had received at least one prior line of VEGF-targeted therapy.[8][9]
-
Primary Endpoint: Progression-free survival (PFS).[8]
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.[9]
-
Tumor Assessments: Performed at baseline and then every 8 weeks.
Caption: Workflow of the phase II head-to-head clinical trial of this compound vs. Everolimus in advanced ccRCC.
Clinical Outcomes
The results of this head-to-head trial are summarized below.
Efficacy Data
| Endpoint | Everolimus (n=32) | This compound (n=32) | This compound + TAK-117 (n=31) | Reference |
| Median PFS | 3.8 months | 3.6 months | 3.1 months | [8][9] |
| Hazard Ratio (vs. Everolimus) | - | 1.33 (95% CI, 0.75-2.36) | 1.37 (95% CI, 0.75-2.52) | [8][9] |
| Overall Response Rate (ORR) | 16.7% | 0% | 7.1% | [8][9] |
| Median OS | Not significantly different among groups | Not significantly different among groups | Not significantly different among groups | [9] |
Safety and Tolerability
| Adverse Event | Everolimus | This compound | This compound + TAK-117 | Reference |
| Discontinuations due to Treatment-Emergent AEs | 15.6% | 28.1% | 29.0% | [8][9] |
The study concluded that this compound, either alone or in combination with TAK-117, was less tolerable and did not improve efficacy compared to everolimus in this patient population.[8][9]
Other Clinical Investigations
Both this compound and everolimus have been evaluated in a wide range of other solid tumors.
This compound is currently in phase II clinical trials for various cancers, including breast cancer, endometrial cancer, glioblastoma, and thyroid cancer.[3] It has been generally well-tolerated in phase I studies with advanced solid tumors.[3] A phase II study in patients with rapalog-resistant pancreatic neuroendocrine tumors (PNETs) showed a median PFS of 5.19 months, but no objective responses were observed, leading to the trial's early termination.[11]
Everolimus is approved for the treatment of several cancers, including advanced hormone receptor-positive, HER2-negative breast cancer, progressive neuroendocrine tumors of pancreatic origin (PNET), and advanced renal cell carcinoma after failure of treatment with sunitinib or sorafenib.[4][12] It is also used as an immunosuppressant to prevent organ transplant rejection.[6]
Conclusion for the Research Community
The head-to-head comparison of this compound and everolimus provides a clear example of how nuanced differences in the mechanism of action can translate to different clinical outcomes. While the dual mTORC1/2 inhibition of this compound held the promise of overcoming resistance to mTORC1 inhibitors, the phase II trial in advanced ccRCC did not support this hypothesis in that specific clinical context, and highlighted a greater toxicity burden.[8][9]
For researchers and drug development professionals, these findings underscore several key points:
-
Context is Crucial: The efficacy of a targeted agent can be highly dependent on the tumor type and the specific molecular alterations driving its growth.
-
Tolerability Matters: Increased target engagement does not always translate to a better therapeutic window. The toxicity profile of a drug is a critical determinant of its clinical utility.
-
Biomarker-Driven Strategies are Needed: Future studies with dual mTORC1/2 inhibitors like this compound may benefit from focusing on specific patient populations with biomarkers predictive of response.[13]
The ongoing research into this compound in other malignancies will be important to follow to determine if its theoretical advantages can be realized in other clinical settings. For now, everolimus remains a standard-of-care mTORC1 inhibitor in several approved indications, while the clinical development of this compound continues to be refined.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Randomized Phase II Trial of this compound ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biomarker-Based Phase II Study of this compound (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Randomized Phase II Trial of this compound ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
Sapanisertib Demonstrates Potential in Overcoming Resistance to Rapalogs in Preclinical Models, Though Clinical Efficacy Varies
For Immediate Release
[City, State] – [Date] – Sapanisertib (TAK-228), a dual mTORC1/mTORC2 inhibitor, has shown promise in preclinical studies for overcoming resistance to rapalog therapies such as everolimus. However, its clinical efficacy in rapalog-resistant tumors has yielded mixed results in recent trials. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from key preclinical and clinical studies.
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer. Rapalogs, which are allosteric inhibitors of mTORC1, have shown clinical activity in various tumor types. However, resistance to these agents frequently develops, often through feedback activation of AKT via mTORC2. This compound, by targeting the ATP-binding site of mTOR, inhibits both mTORC1 and mTORC2, offering a potential strategy to overcome this resistance mechanism.
Comparative Efficacy of this compound in Rapalog-Resistant Tumors
This compound has been evaluated in both preclinical models and clinical trials in patient populations with tumors resistant to prior rapalog therapy. The following tables summarize the key findings from these studies.
Preclinical Data
| Model System | Cancer Type | Treatment | Key Findings |
| Patient-Derived Xenograft (PDX) | Pancreatic Neuroendocrine Tumors (PNET) | This compound | Caused tumor shrinkage in most everolimus-resistant tumors.[1][2] |
| Bladder Cancer Cell Lines | Bladder Cancer | This compound | Demonstrated superior antitumor effects compared to rapamycin.[3] |
Clinical Trial Data
| Trial Identifier | Cancer Type | Patient Population | N | Dosing | Median PFS | Median OS | Objective Response Rate (ORR) |
| ECOG-ACRIN EA2161 (NCT02893930) | Pancreatic Neuroendocrine Tumors (PNET) | Rapalog-resistant | 13 | This compound 3 mg daily | 5.19 months | 20.44 months | 0%[4][5][6] |
| NCT03097328 | Metastatic Renal Cell Carcinoma (mRCC) | Treatment-refractory (including rapalog-experienced) | 38 | This compound 30 mg weekly | - | - | Minimal activity observed.[7] |
| Phase II (Unnamed) | Advanced Clear Cell Renal Cell Carcinoma (ccRCC) | Post-VEGF targeted therapy | 32 | This compound 30 mg weekly | 5.5 months | Not Estimable | 15.6%[8] |
| Phase II (Unnamed) | Advanced Clear Cell Renal Cell Carcinoma (ccRCC) | Post-VEGF targeted therapy | 32 | Everolimus 10 mg daily | 5.5 months | Not Estimable | 12.5%[8] |
Signaling Pathways and Drug Mechanism of Action
The diagrams below illustrate the mTOR signaling pathway, the mechanism of rapalog resistance, and the dual inhibitory action of this compound.
Caption: mTOR signaling pathway and points of inhibition.
Caption: Mechanism of rapalog resistance via AKT feedback loop.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation of Everolimus-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in standard growth medium.
-
Dose Escalation: Cells are initially treated with a low concentration of everolimus. The concentration is gradually increased over several months as cells develop resistance and resume proliferation.
-
Clonal Selection: Single-cell clones that survive and proliferate at high concentrations of everolimus are isolated and expanded.
-
Confirmation of Resistance: The resistance of the newly established cell lines is confirmed by comparing their IC50 values for everolimus with the parental cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, everolimus).
-
Incubation: Cells are incubated with the drug for a specified period, typically 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Cells are treated with the mTOR inhibitor for the desired time and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins in the mTOR pathway (e.g., p-AKT, p-S6K, p-4EBP1) and total protein antibodies as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fresh tumor tissue from a patient's surgery is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent generations of mice for expansion.
-
Drug Treatment: When tumors in the experimental cohort reach a specified volume (e.g., 150-200 mm³), mice are randomized to receive treatment with the vehicle control, this compound, or a comparator drug.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
Preclinical evidence strongly suggests that this compound can effectively overcome the common mechanisms of resistance to rapalogs by dually inhibiting both mTORC1 and mTORC2. However, the translation of this promising preclinical activity into clinical benefit has been challenging. The ECOG-ACRIN EA2161 trial in rapalog-resistant PNETs did not show any objective responses to this compound, leading to the early termination of the study. Similarly, a phase II study in refractory mRCC showed minimal activity. In contrast, another Phase II study in advanced ccRCC showed a modest improvement in ORR for this compound over everolimus, although the median PFS was identical. These findings underscore the complexity of mTOR signaling and the need for predictive biomarkers to identify patient populations most likely to benefit from dual mTORC1/2 inhibition. Further research is warranted to explore this compound in other tumor types and in combination with other targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell viability assay [bio-protocol.org]
- 5. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of Sapanisertib in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical studies reveals the significant synergistic potential of sapanisertib, a dual mTORC1/mTORC2 inhibitor, when used in combination with other anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy in various combinations, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound, by targeting both the mTORC1 and mTORC2 complexes, offers a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] This dual inhibition strategy has demonstrated promise in overcoming resistance mechanisms associated with single-agent mTORC1 inhibitors.[2] The findings summarized below highlight the enhanced anti-tumor effects achieved when this compound is combined with chemotherapy, targeted therapies, and other metabolic inhibitors.
Comparative Efficacy of this compound Combination Regimens
The synergistic effects of this compound have been evaluated in combination with several drugs across various cancer types. The following tables summarize key quantitative data from these studies, showcasing the enhanced efficacy of combination therapy.
| Combination | Cancer Type | Key Findings | Clinical/Preclinical |
| This compound + Paclitaxel | Bladder Cancer | Strong synergistic effects observed in preclinical models.[3] | Preclinical |
| Metastatic Urothelial Carcinoma | Objective Response Rate (ORR) of 18.2% and a Disease Control Rate (DCR) of 50% in a heavily pretreated patient population.[4] | Clinical (Phase II) | |
| This compound + Trametinib | Pediatric Low-Grade Glioma | 50% reduction in tumor cell growth and over 90% reduction in cell proliferation in patient-derived cell lines.[5] | Preclinical |
| Glioblastoma | Synergistic effects demonstrated by a Combination Index (CI) less than 1 in neurosphere lines. | Preclinical | |
| This compound + Metformin | Advanced Solid Tumors | Disease Control Rate (DCR) of 63% in patients with mTOR/AKT/PI3K pathway alterations.[6] | Clinical (Phase I) |
| This compound + Ziv-Aflibercept | Advanced Solid Tumors | Disease Control Rate (DCR) of 78% in heavily pre-treated patients.[7][8] | Clinical (Phase I) |
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of this compound with other anticancer agents are rooted in the complementary blockade of key signaling pathways crucial for tumor growth and survival.
This compound and Paclitaxel in Bladder Cancer
This compound enhances the cytotoxic effects of paclitaxel by inhibiting the PI3K/AKT/mTOR pathway, which is frequently activated in bladder cancer and can contribute to chemotherapy resistance.
This compound and Trametinib in Glioma
In gliomas with activating mutations in the MAPK pathway, the combination of this compound and the MEK inhibitor trametinib leads to a potent dual blockade of the PI3K/AKT/mTOR and MAPK/ERK pathways. This dual inhibition prevents compensatory signaling and leads to a more profound anti-proliferative effect.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug, or the combination of both at various ratios. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined using non-linear regression analysis. The synergy between drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
Western Blot Analysis
Objective: To assess the effect of this compound and its combination partners on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and other relevant signaling pathways.
Protocol:
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, total mTOR, total AKT, total S6K, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression and phosphorylation levels.[6][11]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with other drugs on tumor growth in an animal model.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. Statistical analysis is performed to determine the significance of the differences between the treatment groups.[9]
Conclusion
The collective evidence from a range of preclinical and clinical studies strongly supports the synergistic potential of this compound when combined with other anticancer agents. The ability of this compound to dually inhibit mTORC1 and mTORC2 provides a robust mechanism to enhance the efficacy of various therapeutic modalities, from traditional chemotherapy to targeted agents. The data presented in this guide underscore the importance of rational combination strategies in cancer therapy and highlight the promise of this compound as a cornerstone of such regimens. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of these combinations in diverse patient populations.
References
- 1. Phase 1 study of mTORC1/2 inhibitor this compound (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of this compound (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies this compound as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sapanisertib
For researchers and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like Sapanisertib, a potent mTORC1/2 inhibitor, is a critical final step, ensuring the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with institutional best practices for investigational drug waste management.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS outlines the known hazards and necessary precautions for handling the compound.
Key Hazards: According to its Safety Data Sheet, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Due to these hazards, appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection[1]
-
In case of dust formation, a dust respirator is recommended.[2]
Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[1][2]
Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key quantitative and identifying information for this compound.
| Identifier | Value | Reference |
| CAS Number | 1224844-38-5 | [1] |
| Purity | 99.78% | [3] |
| IC50 (mTOR kinase) | 1 nM | [3] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as an investigational drug, should follow established institutional and regulatory guidelines for hazardous chemical waste. The following steps provide a general framework that should be adapted to specific institutional protocols.
1. Container Selection and Labeling:
-
Select a compatible, leak-proof container for the waste. The choice of container (e.g., glass, plastic) should be based on the physical state of the this compound waste (solid or liquid).[4]
-
Original containers with unused or expired this compound can often be disposed of "as is" without being emptied.[4][5]
-
Affix a "HAZARDOUS WASTE" label to the container. No other labels should be used.[4]
-
Complete the label with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name ("this compound") and concentration/percentage. Avoid abbreviations.[4]
-
2. Waste Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The SAA should be a secure location, such as a locked cabinet or a secondary containment tub, and must be registered with the institution's Environmental Health and Safety (EHS) department.[4]
-
Conduct and document weekly inspections of the waste container and the SAA.[4]
3. Disposal Request and Pickup:
-
When the container is full or the waste is ready for disposal, submit a chemical waste disposal request to your institution's EHS office.[4]
-
EHS will arrange for the pickup of the hazardous waste.[4]
4. Final Disposal Method:
-
This compound waste will be transported by a certified hazardous materials vendor to an Environmental Protection Agency (EPA) permitted incinerator.[4][5] This is the standard and required method for the destruction of investigational drugs.[5][6]
Experimental Protocols
While this document focuses on disposal, it is important to understand the context in which this compound is used. This compound is an inhibitor of mTOR, a key regulator of cell growth and metabolism.[3][7] Its activity is often assessed in preclinical and clinical studies.
In Vitro Proliferation Assay: A common experiment to determine the efficacy of a compound like this compound is a cell proliferation assay.
-
Cancer cell lines (e.g., PC3) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 20.0 µM) for a specified period, typically 48 hours.[7]
-
Cell proliferation is measured using a luminescent reagent such as CellTiter-Glo.[7]
-
The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated using a nonlinear regression model.[7]
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. This compound | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
Personal protective equipment for handling Sapanisertib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sapanisertib. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautions
This compound is a chemical compound that requires careful handling due to its potential health risks. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to use this substance in a well-ventilated area or within a laboratory fume hood.[2] Avoid the formation of dust and aerosols, and prevent contact with skin, eyes, and clothing.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves.[1][2] | To prevent skin contact which can lead to irritation.[1] |
| Body Protection | Impervious clothing, such as a lab coat.[1] | To protect the skin from accidental spills and contamination.[2] |
| Respiratory Protection | A suitable respirator (e.g., NIOSH/MSHA approved dust respirator).[2] | To be used to prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[1][2] |
Experimental Protocols: Handling and Disposal
Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a properly functioning laboratory fume hood is available.[2]
-
PPE Check: Inspect all personal protective equipment for integrity. Don fresh gloves, a clean lab coat, and safety goggles.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are accessible.[1]
-
Spill Kit: Have a chemical spill kit readily available.
Handling this compound:
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to minimize inhalation of dust.
-
Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
General Handling: Perform all manipulations of this compound within the fume hood.[2] Avoid any actions that could generate dust or aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
Post-Handling and Disposal:
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces.[1] Decontaminate the work area.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1][2]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
-
Spills: In case of a spill, evacuate the area. Wear full personal protective equipment, including a respirator.[1] Absorb the spill with an inert material and place it in a suitable container for disposal.[2]
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
